Necrostatin-7
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7-,18-15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJGLNVGTJLIRV-KBEFMPHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361283 | |
| Record name | STK763743 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351062-08-3 | |
| Record name | STK763743 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351062-08-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Necrostatin-7: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activation. It plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. The discovery of small molecule inhibitors of necroptosis has been instrumental in dissecting the underlying molecular mechanisms and has opened new avenues for therapeutic intervention. Among these inhibitors, Necrostatin-7 (Nec-7) has emerged as a unique tool compound due to its distinct mechanism of action compared to other well-characterized necrostatins. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers and professionals in the field of drug discovery and development.
Discovery of this compound
This compound was identified through a phenotypic screen of a chemical library for inhibitors of tumor necrosis factor-alpha (TNF-α)-induced necroptosis in a FADD-deficient variant of human Jurkat T cells.[1] This cell line is particularly suited for studying necroptosis as the deficiency in the Fas-associated death domain (FADD) protein blocks the apoptotic pathway, making the cells susceptible to TNF-α-induced necroptosis.[2][3] The screening effort led to the identification of several classes of necroptosis inhibitors, including the well-known RIPK1 inhibitor, Necrostatin-1.[4] this compound was identified as a potent inhibitor of necroptosis that is structurally and biologically distinct from other necrostatins.[5][6]
Experimental Workflow for Screening Necroptosis Inhibitors
The general workflow for identifying necroptosis inhibitors like this compound involves a cell-based assay.
Chemical Synthesis
This compound, with the chemical name 5-((3-(4-fluorophenyl)-1H-pyrazol-4-yl)methylene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one, is a thiazole derivative.[6] While the seminal paper by Zheng et al. focuses on the structure-activity relationship of Nec-7 and its analogs, a detailed, step-by-step synthesis protocol is not explicitly provided in the primary literature.[5] However, the synthesis of similar thiazolidin-4-one derivatives typically involves the condensation of a thiazole-containing amine with a substituted aldehyde and a source of the thiazolidinone ring. The synthesis of the pyrazole aldehyde precursor is a key step.
Biological Activity and Mechanism of Action
The defining characteristic of this compound is its ability to inhibit necroptosis without targeting Receptor-Interacting Protein Kinase 1 (RIPK1).[6][7] This is in stark contrast to other necrostatins like Nec-1, which are potent and specific inhibitors of RIPK1's kinase activity.[8] The non-RIPK1-inhibitory nature of Nec-7 suggests that it acts on a different, yet critical, component of the necroptosis signaling cascade. The precise molecular target of this compound has not been definitively identified and is an area of ongoing investigation.
The Necroptosis Signaling Pathway
To understand the potential point of intervention for this compound, it is essential to review the canonical necroptosis pathway.
Given that this compound does not inhibit RIPK1, it is hypothesized to act downstream of RIPK1 activation. Potential targets could include RIPK3, the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), or other regulatory proteins involved in the formation of the necrosome or the execution of membrane disruption.[9][10] Further target identification studies are required to elucidate the precise mechanism of action of this compound.
Quantitative Data and Structure-Activity Relationship (SAR)
The initial characterization of this compound revealed its potent inhibitory activity in a cell-based necroptosis assay. The structure-activity relationship (SAR) studies conducted by Zheng et al. provided valuable insights into the chemical features required for its biological activity.[5]
Table 1: Biological Activity of this compound and its Analogs
| Compound | R1 | R2 | R3 | R4 | EC50 (µM) of Necroptosis Inhibition |
| Nec-7 | H | H | H | F | 10.6 |
| Analog 1 | Cl | H | H | F | > 50 |
| Analog 2 | H | Cl | H | F | 12.5 |
| Analog 3 | H | H | Cl | F | 25 |
| Analog 4 | H | H | H | Cl | 15.2 |
| Analog 5 | H | H | H | Br | 18.3 |
| Analog 6 | H | H | H | OCH3 | > 50 |
| Analog 7 | H | H | H | H | 20.1 |
Data extracted from Zheng et al., Bioorg. Med. Chem. Lett. 2008, 18, 4932-4935.[5] The core structure is 5-((3-(4-R4-phenyl)-1H-pyrazol-4-yl)methylene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one, with substitutions at various positions on the phenyl ring.
The SAR studies indicated that substitutions on the phenyl ring significantly impact the inhibitory activity of the compounds. A fluorine atom at the para position (R4) of the phenyl ring, as seen in this compound, was found to be optimal for activity.
Experimental Protocols
Necroptosis Inhibition Assay in FADD-deficient Jurkat T cells
This protocol outlines a typical experiment to evaluate the inhibitory effect of compounds like this compound on TNF-α-induced necroptosis.
Materials:
-
FADD-deficient Jurkat T cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Recombinant human TNF-α
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed FADD-deficient Jurkat T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations. Add the compound solutions to the respective wells. Include a vehicle control (DMSO only).
-
Necroptosis Induction: Add recombinant human TNF-α to the wells to a final concentration of 10 ng/mL. For control wells (no necroptosis induction), add an equivalent volume of vehicle.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Cell Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value of the compound by plotting the percentage of necroptosis inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable pharmacological tool for studying the intricacies of the necroptosis pathway. Its unique non-RIPK1-inhibitory mechanism of action distinguishes it from other necrostatins and highlights the complexity of necroptotic signaling. While its precise molecular target remains to be elucidated, the available data on its discovery, synthesis, and biological activity provide a solid foundation for further research. This technical guide serves as a comprehensive resource for scientists and researchers aiming to utilize this compound in their investigations of programmed cell death and to explore novel therapeutic strategies targeting necroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. FADD deficiency sensitises Jurkat T cells to TNF-alpha-dependent necrosis during activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligomerization-driven MLKL ubiquitylation antagonizes necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Necrostatin-7: A Technical Guide to its Mechanism of Action in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Necrostatin-7 (Nec-7), a small molecule inhibitor of necroptosis. It details its known biological activity, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the signaling pathways involved.
Executive Summary
This compound is a potent, cell-permeable inhibitor of necroptosis, a form of regulated necrotic cell death.[1] Unlike the more extensively studied Necrostatin-1, Nec-7 functions through a mechanism independent of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition.[2] This key distinction suggests that Nec-7 targets a different, potentially novel, component of the necroptotic signaling cascade.[3] While effective in cellular models, it is important to note that this compound has been identified as containing a Pan-Assay Interference Compounds (PAINS) motif, which may lead to non-specific activity and warrants careful consideration in its experimental application.[4][5]
Mechanism of Action
Necroptosis is a regulated cell death pathway initiated by various stimuli, including tumor necrosis factor (TNF).[5] The canonical pathway involves the sequential activation of RIPK1 and RIPK3, leading to the formation of a functional amyloid signaling complex known as the necrosome.[6] This complex then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, the terminal effector of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[7]
This compound inhibits necroptosis downstream or parallel to RIPK1 activation. The primary evidence for its mechanism is:
-
No Direct RIPK1 Kinase Inhibition: In vitro kinase assays have demonstrated that this compound does not inhibit the enzymatic activity of recombinant RIPK1.[2] This is in stark contrast to Necrostatin-1, which is a well-characterized allosteric inhibitor of RIPK1.[6][8]
-
Inhibition of Cellular Necroptosis: Nec-7 effectively blocks TNF-α-induced necroptosis in various cell lines, including the FADD-deficient Jurkat T-cell model, which is a standard system for studying necroptosis.[3]
The precise molecular target of this compound within the necroptosis pathway remains to be elucidated. It is hypothesized to act on a regulatory molecule other than RIPK1.[3]
Signaling Pathway Diagram
The following diagram illustrates the canonical necroptosis signaling pathway and the proposed point of intervention for this compound.
Caption: Necroptosis pathway and the putative target area of this compound.
Quantitative Data
The available quantitative data for this compound's biological activity is summarized below.
| Parameter | Value | Cell Line | Condition | Reference(s) |
| EC50 | 10.6 µM | FADD-deficient human Jurkat T cells | TNF-α-induced necroptosis |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Detailed experimental protocols for the characterization of necroptosis inhibitors like this compound typically involve cell-based assays to measure cell viability and biochemical assays to assess kinase activity.
Cellular Necroptosis Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of a compound on TNF-α-induced necroptosis.
Objective: To determine the EC50 of this compound in preventing necroptotic cell death.
Materials:
-
FADD-deficient Jurkat T cells (or other suitable cell lines like HT-29 or L929)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)
-
96-well microplates
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours prior to inducing necroptosis. Include a vehicle control (e.g., DMSO).
-
Induction of Necroptosis: Add a combination of TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) to the wells to induce necroptosis.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement: Assess cell viability using a preferred method. For example, with CellTiter-Glo®, add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence using a plate reader.
-
Data Analysis: Normalize the viability data to the untreated control (100% viability) and the TNF-α/z-VAD-fmk treated control (0% protection). Plot the percentage of protection against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the EC50 value.
Experimental Workflow Diagram
Caption: A generalized workflow for a cellular necroptosis inhibition assay.
Structure-Activity Relationship (SAR) and Other Considerations
Studies on the structure-activity relationship of the this compound series have been conducted to understand the chemical features essential for its anti-necroptotic activity.[1] These studies involve synthesizing and testing various analogs to identify key functional groups.
A critical consideration for researchers is the classification of this compound as a potential Pan-Assay Interference Compound (PAINS).[4][5] PAINS are molecules that tend to show activity in multiple, unrelated assays through non-specific mechanisms, such as aggregation, reactivity, or fluorescence interference. This characteristic necessitates the use of appropriate controls and secondary assays to validate any observed biological effects and confirm a specific mechanism of action.
Conclusion
This compound is a valuable tool for studying necroptosis, primarily due to its unique mechanism of action that does not involve the inhibition of RIPK1 kinase. It allows for the exploration of alternative nodes in the necroptosis pathway. However, its utility is tempered by the lack of a precisely identified molecular target and its potential for non-specific activity as a PAINS compound. Future research should focus on identifying the direct binding partner of this compound to fully elucidate its role in inhibiting this critical cell death pathway.
References
- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Enigmatic Target of Necrostatin-7: A Technical Guide to a Non-Canonical Necroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, making it a compelling target for therapeutic intervention. While several inhibitors of necroptosis have been identified, most, like the well-characterized Necrostatin-1, function through the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1). Necrostatin-7 (Nec-7) emerges as a notable exception. It is a potent inhibitor of tumor necrosis factor-alpha (TNF-α)-induced necroptosis but operates through a mechanism independent of RIPK1 inhibition. This technical guide provides a comprehensive overview of the current understanding of this compound, its known activities, and the experimental framework used to characterize it, acknowledging that its precise cellular target remains an area of active investigation.
Introduction
Necroptosis is a lytic, pro-inflammatory form of programmed cell death executed by a signaling cascade involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). The discovery of small molecule inhibitors of this pathway has been instrumental in dissecting its molecular mechanisms and exploring its therapeutic potential. This compound was identified as a potent inhibitor of necroptosis through a cell-based screen.[1][2] However, unlike its counterparts, this compound is structurally and biologically distinct and does not inhibit the kinase activity of RIPK1.[3][4] This unique characteristic suggests that this compound may act on a novel regulatory node within the necroptosis pathway, making it a valuable tool for further elucidating the intricacies of this cell death modality.
Quantitative Data Summary
The primary quantitative measure of this compound's efficacy is its half-maximal effective concentration (EC50) for the inhibition of necroptosis. This value was determined in a cellular assay using a FADD-deficient variant of human Jurkat T cells, where necroptosis is induced by TNF-α.
| Compound | Parameter | Value | Assay Conditions | Reference |
| This compound | EC50 | 10.6 μM | Inhibition of TNF-α-induced necroptosis in FADD-deficient Jurkat T cells | [3][4] |
The Necroptosis Signaling Pathway and the Unknown Target of this compound
The canonical necroptosis pathway is initiated by the activation of death receptors, such as TNFR1. In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a complex called the necrosome. This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death. While Necrostatin-1 directly inhibits the kinase activity of RIPK1, the precise point of intervention for this compound within this cascade is currently unknown.
Experimental Protocols
The characterization of this compound as a necroptosis inhibitor relies on a specific cell-based assay. The following is a detailed methodology for this key experiment.
Protocol: Inhibition of TNF-α-Induced Necroptosis in FADD-Deficient Jurkat T Cells
1. Cell Culture:
-
Maintain a FADD-deficient variant of human Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Seed the FADD-deficient Jurkat T cells into 96-well plates at a density of 5 x 10^4 cells per well.
-
Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.5%.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Induce necroptosis by adding human TNF-α to a final concentration of 10 ng/mL.
-
Incubate the plates for 24 hours at 37°C.
3. Measurement of Cell Viability:
-
Assess cell viability using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated, TNF-α-stimulated control (0% viability) and the vehicle-treated, unstimulated control (100% viability).
4. Data Analysis:
-
Plot the normalized cell viability data against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
This compound represents an intriguing tool for the study of necroptosis. Its ability to inhibit this cell death pathway without targeting RIPK1 opens up new avenues for research into the molecular machinery of regulated necrosis. The definitive identification of its cellular target is a critical next step and will likely require a combination of advanced biochemical and proteomic approaches, such as affinity chromatography coupled with mass spectrometry, or genetic screening approaches. Unraveling the mechanism of action of this compound will not only provide a more complete picture of the necroptosis signaling network but may also unveil novel targets for the development of therapeutics for diseases where necroptosis plays a pathological role.
References
Necrostatin-7: A Technical Guide to a Non-RIPK1 Inhibitor of Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway, primarily mediated by the receptor-interacting protein kinases (RIPK) 1 and 3 (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL).[1] Small molecule inhibitors of this pathway are invaluable tools for research and potential therapeutics. Necrostatin-7 (Nec-7) has emerged as a unique inhibitor of necroptosis, distinguished by its mechanism of action that does not involve the inhibition of RIPK1, the target of the widely studied necrostatin-1.[3] This guide provides an in-depth technical overview of this compound, focusing on its function as a non-RIPK1 inhibitor, relevant quantitative data, experimental protocols, and signaling pathway interactions.
Quantitative Data
This compound is a potent inhibitor of necroptosis, though its direct molecular target remains to be definitively identified. Its efficacy is most well-characterized in the context of TNF-α-induced necroptosis in FADD-deficient Jurkat T cells. The following table summarizes the key quantitative data for this compound and provides a comparison with other common necroptosis inhibitors.
| Compound | Target(s) | Cell Line | Inducer | EC50/IC50 | Reference |
| This compound | Non-RIPK1 (downstream) | FADD-deficient Jurkat T cells | TNF-α | 10.6 μM (EC50) | [Zheng et al., 2008] |
| Necrostatin-1 | RIPK1 | Human monocytic U937 cells | TNF-α + zVAD-fmk | 0.49 μM (EC50) | [4] |
| GSK'872 | RIPK3 | HT-29 cells | TNF-α + SMAC mimetic + zVAD-fmk | 1.8 nM (IC50, FP assay) | [5] |
| Necrosulfonamide (NSA) | MLKL (human) | HT-29 cells | TNF-α + SMAC mimetic + zVAD-fmk | Not specified | [6] |
Signaling Pathways
The canonical necroptosis pathway is initiated by stimuli such as TNF-α binding to its receptor, leading to the recruitment and activation of RIPK1 and RIPK3. This results in the formation of the necrosome, a signaling complex that phosphorylates MLKL, causing its oligomerization, translocation to the plasma membrane, and ultimately, cell death. This compound inhibits this process without directly targeting the kinase activity of RIPK1, suggesting it acts on a downstream component of the pathway.
Experimental Protocols
The following is a detailed protocol for a necroptosis inhibition assay, based on the methodologies used for studying necrostatins in FADD-deficient Jurkat T cells.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of TNF-α-induced necroptosis.
Materials:
-
FADD-deficient Human Jurkat T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human TNF-α
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or similar ATP-based assay)
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture FADD-deficient Jurkat T cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in exponential growth phase.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations for the assay (e.g., 0.1 µM to 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Necroptosis Induction and Inhibition Assay:
-
Seed the FADD-deficient Jurkat T cells into a 96-well plate at a density of approximately 2 x 10^4 cells per well in 100 µL of culture medium.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C.
-
Add recombinant human TNF-α to a final concentration of 10 ng/mL to all wells except for the untreated control wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
Cell Viability Measurement:
-
After the 24-hour incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated, TNF-α stimulated control (representing 0% viability) and the untreated control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a valuable and structurally distinct chemical probe for studying necroptosis.[5] Its key feature is the ability to inhibit necroptotic cell death independently of RIPK1, offering a unique tool to dissect the necroptosis signaling pathway at points downstream of the initial kinase activation. While its direct molecular target is yet to be fully elucidated, its well-characterized inhibitory effect in specific cellular models makes it an important compound for researchers in the fields of cell death, inflammation, and drug discovery. Further studies are warranted to identify the precise molecular mechanism of this compound, which will undoubtedly provide deeper insights into the intricate regulation of necroptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Necrostatin-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This has spurred the development of small molecule inhibitors targeting key mediators of this pathway. Among these, Necrostatin-7 (Nec-7) presents a unique profile as a potent necroptosis inhibitor that, unlike many other necrostatins, does not inhibit the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for the design of next-generation necroptosis inhibitors.
Core Structure and Mechanism of Action
This compound is characterized by a 5-((1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one core structure. Its chemical formula is C₁₆H₁₀FN₅OS₂.[3] A key feature of Nec-7 is its ability to inhibit tumor necrosis factor-alpha (TNF-α)-induced necroptosis in FADD-deficient Jurkat T cells with an EC₅₀ of 10.6 μM.[1][3] Unlike the well-characterized Necrostatin-1, Nec-7 does not target the kinase domain of RIPK1, suggesting it acts on a different, yet to be fully elucidated, component of the necroptotic signaling cascade.[1][2][3]
Structure-Activity Relationship of this compound Analogs
A systematic SAR study of this compound, conducted by Zheng et al. (2008), explored the impact of modifications at three key positions of the molecule: the pyrazole ring, the thiazolidinone ring, and the thiazole moiety. The inhibitory activity of the synthesized analogs was evaluated in a TNF-α-induced necroptosis assay using FADD-deficient Jurkat T cells.
Quantitative SAR Data
The following table summarizes the structure and corresponding necroptosis inhibitory activity (EC₅₀) of this compound and its key analogs.
| Compound | R1 (Pyrazole Ring) | R2 (Thiazole Moiety) | EC₅₀ (µM) |
| This compound (7a) | 4-Fluorophenyl | Thiazol-2-yl | 10.6 |
| 7b | Phenyl | Thiazol-2-yl | 15.2 |
| 7c | 4-Chlorophenyl | Thiazol-2-yl | 12.8 |
| 7d | 4-Methoxyphenyl | Thiazol-2-yl | 25.3 |
| 7e | 4-Nitrophenyl | Thiazol-2-yl | > 50 |
| 7f | 3,4-Dichlorophenyl | Thiazol-2-yl | 18.5 |
| 7g | 2-Chlorophenyl | Thiazol-2-yl | 35.1 |
| 7h | Naphthalen-2-yl | Thiazol-2-yl | 11.5 |
| 7i | 4-Fluorophenyl | Phenyl | 28.4 |
| 7j | 4-Fluorophenyl | 4-Methylphenyl | 33.7 |
| 7k | 4-Fluorophenyl | 4-Methoxyphenyl | 41.2 |
| 7l | 4-Fluorophenyl | 4-Chlorophenyl | 22.1 |
| 7m | 4-Fluorophenyl | Pyridin-2-yl | > 50 |
| 7n | 4-Fluorophenyl | Benzothiazol-2-yl | 17.9 |
Key SAR Insights:
-
Substitution on the Phenyl Ring of the Pyrazole Moiety (R1):
-
Electron-withdrawing groups at the para-position of the phenyl ring, such as fluorine (7a) and chlorine (7c), were well-tolerated and resulted in potent inhibitors.
-
Electron-donating groups, like a methoxy group (7d), led to a decrease in activity.
-
A strong electron-withdrawing group like a nitro group (7e) resulted in a significant loss of activity.
-
Bulky substituents, such as a naphthalene ring (7h), were tolerated and maintained good activity.
-
-
Substitution on the Thiazole Moiety (R2):
-
Replacing the thiazole ring with a phenyl ring (7i) or substituted phenyl rings (7j-l) generally led to a decrease in inhibitory activity, highlighting the importance of the thiazole scaffold.
-
The presence of a pyridine ring (7m) was detrimental to activity.
-
A fused ring system like benzothiazole (7n) was tolerated, showing comparable activity to the parent compound.
-
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound and its analogs generally follows a multi-step procedure:
-
Synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes: This is typically achieved through a Vilsmeier-Haack reaction on the corresponding acetophenone hydrazone.
-
Synthesis of 2-imino-3-(thiazol-2-yl)thiazolidin-4-one: This intermediate is prepared by the condensation of 2-aminothiazole with chloroacetyl chloride followed by cyclization with potassium thiocyanate.
-
Knoevenagel Condensation: The final this compound analogs are obtained by the Knoevenagel condensation of the appropriate 3-aryl-1H-pyrazole-4-carbaldehyde with 2-imino-3-(thiazol-2-yl)thiazolidin-4-one in the presence of a base catalyst, such as piperidine or sodium acetate, in a suitable solvent like ethanol or acetic acid.
A detailed, step-by-step synthesis protocol for a representative analog can be found in the original publication by Zheng et al. (2008) in Bioorganic & Medicinal Chemistry Letters.
TNF-α-Induced Necroptosis Assay in FADD-deficient Jurkat T Cells
This assay is a standard method for evaluating the necroptosis-inhibitory activity of compounds.
Materials:
-
FADD-deficient Human Jurkat T cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Human TNF-α
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Procedure:
-
Cell Seeding: Seed FADD-deficient Jurkat T cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known necroptosis inhibitor).
-
Induction of Necroptosis: Add human TNF-α to each well to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Measurement: After incubation, assess cell viability using a suitable assay, such as the CellTiter-Glo® assay, according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated, TNF-α-stimulated control. Determine the EC₅₀ value, which is the concentration of the compound that results in 50% protection from TNF-α-induced cell death, by plotting the data and fitting it to a dose-response curve.
Visualizing the Necroptosis Signaling Pathway and SAR Logic
To better understand the context of this compound's activity and the logic of SAR studies, the following diagrams are provided.
References
Necrostatin-7: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Necrostatin-7 (Nec-7), a small molecule inhibitor of necroptosis. It details the compound's chemical properties, mechanism of action, and relevant experimental protocols for its characterization.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the thiazole class.[1] It is structurally distinct from other well-known necrostatins such as Necrostatin-1, -3, -4, and -5.[1][2][3] The key physicochemical properties of this compound are summarized in the table below.
| Property | Data | Reference(s) |
| IUPAC Name | 5-[[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methylene]-2-imino-3-(2-thiazolyl)-4-thiazolidinone | [4] |
| Synonyms | Nec-7 | [3][5] |
| CAS Number | 351062-08-3 | [2][5] |
| Molecular Formula | C₁₆H₁₀FN₅OS₂ | [2][5] |
| Molecular Weight | 371.41 g/mol | [5][6] |
| Purity | Typically >98% | [2][3] |
| Appearance | Light yellow to brown solid | [7] |
| Solubility | Soluble in DMSO and Ethanol | [3][5] |
| SMILES | O=C1N(C2=NC=CS2)C(S/C1=C\C3=CNN=C3C4=CC=C(F)C=C4)=N | [3][7] |
| InChI Key | SMJGLNVGTJLIRV-KBEFMPHXSA-N | [2][3] |
| Storage Conditions | Store at -20°C under desiccating conditions for long-term stability (up to 12 months or longer).[2][3][7] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[7] |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of necroptosis, a form of regulated, caspase-independent cell death.[1] It was identified for its ability to inhibit tumor necrosis factor-alpha (TNF-α)-induced necroptosis in FADD-deficient human Jurkat T cells with a reported half-maximal effective concentration (EC₅₀) of 10.6 μM.[3]
A critical distinction of this compound is that, unlike Necrostatin-1, it does not inhibit the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) .[3][4][5][7] RIPK1 is a key upstream regulator in the necroptosis pathway.[8] This biological characteristic suggests that Nec-7 targets a different regulatory molecule within the necroptosis signaling cascade, downstream of or parallel to RIPK1 activation.[3][5]
The diagram below illustrates the canonical TNF-α induced necroptosis pathway and the distinct points of intervention for Necrostatin-1 and this compound.
Experimental Protocols
The following sections detail methodologies for characterizing the activity of this compound.
This protocol is designed to measure the EC₅₀ of this compound in a cellular context. It is based on the methods used in the initial characterization of the compound.[3]
Objective: To determine the concentration of this compound required to inhibit TNF-α induced necroptosis by 50%.
Materials:
-
Human Jurkat T cells (FADD-deficient variant)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant human TNF-α
-
SMAC mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, LDH Cytotoxicity Assay Kit)
-
Plate reader (luminometer or spectrophotometer)
Methodology:
-
Cell Seeding: Seed FADD-deficient Jurkat cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 50 µL of culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.1% across all wells.
-
Pre-treatment: Add 25 µL of the diluted this compound or vehicle control (DMSO in medium) to the appropriate wells. Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Induction of Necroptosis: Prepare a necroptosis induction cocktail containing TNF-α (final conc. 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) in culture medium. The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.
-
Treatment: Add 25 µL of the induction cocktail to all wells except the untreated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Viability Measurement: Assess cell viability using a suitable method. For CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence. For LDH assay, measure the release of lactate dehydrogenase into the supernatant.
-
Data Analysis: Normalize the data to the vehicle-treated, necroptosis-induced control (0% inhibition) and the untreated control (100% inhibition). Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.
This protocol is used to confirm that this compound does not directly inhibit the enzymatic activity of RIPK1. A known RIPK1 inhibitor (e.g., Necrostatin-1s) should be used as a positive control.
Objective: To assess the direct inhibitory effect of this compound on the kinase activity of recombinant RIPK1.
Materials:
-
Recombinant human RIPK1 (active kinase domain)
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
ATP (100 µM)
-
[γ-³²P]ATP (if using radiometric detection) or ADP-Glo™ Kinase Assay kit
-
This compound
-
Necrostatin-1s (positive control)
-
DMSO (vehicle control)
-
96-well assay plates
-
P81 phosphocellulose paper and scintillation counter (for radiometric assay) or plate reader (for luminescence assay)
Methodology:
-
Reaction Setup: In a 96-well plate, combine the Kinase Assay Buffer, recombinant RIPK1 (e.g., 25 ng/well), and the desired concentrations of this compound, Necrostatin-1s, or DMSO vehicle.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the inhibitors to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mix of the substrate (e.g., 10 µg/mL MBP) and ATP. If using the radiometric method, the ATP mix should be spiked with [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Stop Reaction & Detect:
-
Radiometric Method: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Method (ADP-Glo™): Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal. Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percent activity against inhibitor concentration. This compound is expected to show no significant inhibition, while the positive control (Necrostatin-1s) should exhibit a dose-dependent decrease in RIPK1 activity, allowing for the calculation of an IC₅₀ value.
References
- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Necroptosis inhibitor (CAS 351062-08-3) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. agscientific.com [agscientific.com]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivogen.com [invivogen.com]
Necrostatin-7 (CAS 351062-08-3): A Technical Guide for Researchers
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
Necrostatin-7 (Nec-7) is a potent, cell-permeable small molecule inhibitor of necroptosis, a form of regulated, caspase-independent cell death.[1][2] Structurally and mechanistically distinct from other well-characterized necrostatins like Necrostatin-1, Nec-7 provides a unique tool for investigating cell death pathways.[3] Its key differentiating feature is that it does not inhibit the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1), a central mediator of the necroptotic cascade.[3][4] This suggests that Nec-7 acts on an alternative regulatory molecule within the necroptosis pathway, making it an invaluable probe for dissecting the molecular events downstream or parallel to RIPK1 activation.[3]
This technical guide provides researchers, scientists, and drug development professionals with comprehensive data on this compound, including its chemical properties, biological activity, mechanism of action, and detailed experimental protocols for its use in cell-based assays.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the thiazolidinone class.[1][2] Its key physicochemical properties are summarized below for ease of reference in experimental design.
| Property | Value | Citation(s) |
| CAS Number | 351062-08-3 | [1][3][4][5] |
| Alternate Names | Nec-7; 5-[[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methylene]-2-imino-3-(2-thiazolyl)-4-thiazolidinone | [3] |
| Molecular Formula | C₁₆H₁₀FN₅OS₂ | [5] |
| Molecular Weight | 371.4 g/mol | [3][5] |
| Purity | ≥98% | [5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO and Ethanol | [3] |
| Storage Conditions | Store at -20°C, desiccated | [3][5] |
| Stability | ≥ 4 years when stored at -20°C | [3] |
Mechanism of Action and Signaling Pathway
Necroptosis is a lytic, pro-inflammatory cell death pathway executed by a core signaling module involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[6] The best-characterized trigger is the activation of TNF receptor 1 (TNFR1) by TNF-α. In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited into a multi-protein complex called the necrosome.[7] Within this complex, RIPK1 and RIPK3 undergo auto- and trans-phosphorylation, leading to the activation of RIPK3.[7] Activated RIPK3 then phosphorylates the pseudokinase MLKL, causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[6][7]
While inhibitors like Necrostatin-1 directly target the kinase activity of RIPK1 to block the pathway, this compound's mechanism is distinct.[8] It effectively inhibits necroptosis but does not inhibit recombinant RIPK1 kinase.[3][9] This indicates that Nec-7 targets a component of the necroptotic machinery downstream of RIPK1 kinase activation or a parallel signaling branch.[3] The precise molecular target of this compound has not yet been fully elucidated.
Biological Activity
The primary reported biological activity of this compound is the inhibition of TNF-α-induced necroptosis.[3] Its potency has been characterized in a specific cell line that is deficient in the apoptotic adaptor protein FADD (Fas-Associated Death Domain), which sensitizes the cells to necroptosis.[3][10]
| Parameter | Value | Conditions | Citation(s) |
| EC₅₀ | 10.6 µM | Inhibition of TNF-α-induced necroptosis in FADD-deficient Jurkat T cells. | [3][9] |
Experimental Protocols and Workflow
This compound is typically used in cell culture to determine the involvement of necroptosis in a specific model of cell death. The following is a detailed protocol for a standard necroptosis inhibition assay using the well-established FADD-deficient Jurkat T-cell model.[3]
Protocol: TNF-α-Induced Necroptosis Inhibition Assay
1. Materials and Reagents:
-
FADD-deficient human Jurkat T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (prepare a 10-50 mM stock solution in DMSO, store at -20°C).
-
Recombinant human TNF-α (prepare a stock solution in sterile PBS with 0.1% BSA).
-
96-well cell culture plates (white plates for luminescence assays, clear for colorimetric).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or similar ATP-based assay).
2. Experimental Procedure:
-
Cell Seeding: Culture FADD-deficient Jurkat T cells to a density of approximately 0.5-1.0 x 10⁶ cells/mL. Centrifuge cells and resuspend in fresh medium. Seed the cells into a 96-well plate at a density of 20,000 to 40,000 cells per well in a volume of 50 µL.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add 25 µL of the diluted compound solutions to the appropriate wells. For control wells, add 25 µL of medium containing the same final concentration of DMSO as the highest Nec-7 concentration well (e.g., 0.1% DMSO). Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Necroptosis Induction: Prepare a solution of human TNF-α in culture medium at 4x the desired final concentration. Add 25 µL of the TNF-α solution to each well to achieve a final concentration of 10 ng/mL. For "untreated" control wells, add 25 µL of plain culture medium. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment: Equilibrate the plate and the cell viability reagent to room temperature. Add the viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent).
-
Data Acquisition: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Normalize the data by setting the viability of "untreated" control cells (no TNF-α, no compound) to 100%.
-
The viability of cells treated with TNF-α alone represents 0% protection.
-
Calculate the percentage of necroptosis inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the EC₅₀ value.
References
- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. This compound, Necroptosis inhibitor (CAS 351062-08-3) | Abcam [abcam.com]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 8. invivogen.com [invivogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FADD deficiency sensitises Jurkat T cells to TNF-alpha-dependent necrosis during activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Necrostatin-7: A Technical Guide to its Function and Application in Necroptosis Research
Executive Summary: Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. The discovery of small molecule inhibitors has been instrumental in dissecting its complex signaling network. Among these, Necrostatin-7 (Nec-7) has emerged as a unique and valuable research tool. Unlike the prototypical necroptosis inhibitor Necrostatin-1, which targets Receptor-Interacting Protein Kinase 1 (RIPK1), Nec-7 inhibits necroptosis through a distinct, non-RIPK1-dependent mechanism. This technical guide provides an in-depth overview of the biological function of Nec-7, its mechanism of action, quantitative efficacy, and detailed protocols for its application in experimental settings, aimed at researchers, scientists, and professionals in drug development.
An Overview of Necroptosis
Necroptosis is a lytic, pro-inflammatory form of programmed cell death. Morphologically, it resembles necrosis, involving cell swelling and plasma membrane rupture, which leads to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammatory responses.[1][2] The core molecular machinery of necroptosis involves a signaling cascade orchestrated by key protein kinases, primarily RIPK1, RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3]
The pathway is most extensively studied in the context of tumor necrosis factor (TNF) signaling. Upon TNFα binding to its receptor, TNFR1, a cascade is initiated that can lead to cell survival, apoptosis, or necroptosis, depending on the cellular context, particularly the activity of Caspase-8.[3][4] When Caspase-8 is inhibited or absent, RIPK1 and RIPK3 are free to interact via their RIP homotypic interaction motifs (RHIMs), leading to the formation of a functional amyloid-like complex known as the necrosome.[5] Within the necrosome, RIPK3 becomes phosphorylated and activated, which in turn leads to the phosphorylation and oligomerization of MLKL. These MLKL oligomers translocate to the plasma membrane, where they disrupt membrane integrity, leading to cell lysis.[5]
The Necroptosis Signaling Pathway
The decision to execute necroptosis is a tightly regulated process. The canonical pathway initiated by TNFα provides a clear model for understanding this signaling cascade.
-
Complex I Formation: TNFα binding to TNFR1 recruits a series of proteins, including TRADD, TRAF2, cIAP1/2, and RIPK1, to form a plasma membrane-bound complex known as Complex I. This complex primarily mediates pro-survival signaling through NF-κB activation.[4]
-
Transition to Complex II (Necrosome): Under conditions where apoptosis is blocked (e.g., by pharmacological caspase inhibitors like zVAD-FMK or viral proteins), deubiquitinated RIPK1 dissociates from the membrane and forms a cytosolic complex with RIPK3, FADD, and Caspase-8 (Complex II).[4]
-
Necrosome Assembly and Activation: In the absence of active Caspase-8, RIPK1 and RIPK3 phosphorylate each other, forming the necrosome.
-
MLKL Execution: Activated RIPK3 phosphorylates the pseudokinase MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, causing membrane rupture and cell death.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
Introduction to Caspase-Independent Cell Death and Necroptosis
An In-depth Technical Guide on the Role of Necrostatin-7 in Caspase-Independent Cell Death
Historically, cell death has been categorized into two primary forms: apoptosis, a regulated and programmed process, and necrosis, considered an unregulated and accidental form of cell lysis[1][2]. However, this dichotomy is now understood to be an oversimplification. Research has unveiled multiple forms of regulated cell death that do not rely on the activation of caspases, the central executioners of apoptosis[1][3]. This broader category is known as caspase-independent cell death (CICD).
A prominent and intensely studied form of CICD is necroptosis. Necroptosis is a regulated form of necrosis characterized by morphological features such as cell swelling and the rupture of the plasma membrane, leading to the release of intracellular contents and subsequent inflammation[4]. This pathway is critically mediated by a core signaling axis involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL)[5][6]. The discovery of small molecule inhibitors, such as the necrostatins, has been instrumental in dissecting this pathway and exploring its therapeutic potential in various diseases[5][7].
This compound: A Unique Inhibitor of Necroptosis
This compound (Nec-7) is a member of the necrostatin family of compounds, identified for their ability to inhibit necroptotic cell death[7]. Unlike the prototypical inhibitor Necrostatin-1 (Nec-1), which is a well-characterized allosteric inhibitor of RIPK1's kinase activity, Nec-7 presents a distinct mechanism of action[5][8]. Crucially, studies have shown that this compound does not inhibit recombinant RIPK1 kinase, suggesting it targets a different regulatory molecule within the necroptosis pathway[8][9]. This makes Nec-7 a valuable tool for exploring RIPK1-independent facets of necroptosis regulation and a lead compound for developing novel therapeutics with alternative mechanisms.
Quantitative Data
The primary quantitative measure of this compound's efficacy comes from its activity in a specific cell-based assay. This data is summarized below for clarity.
| Compound | Parameter | Value | Cell Line | Assay Conditions |
| This compound | EC50 | 10.6 μM | FADD-deficient human Jurkat T cells | TNF-α-induced necroptosis |
Table 1: Quantitative Efficacy of this compound. This table summarizes the reported half-maximal effective concentration (EC50) for this compound in inhibiting necroptosis. Data sourced from[8][9].
Signaling Pathways in Necroptosis
Canonical TNF-α-Induced Necroptosis Pathway
The most well-characterized trigger for necroptosis is the cytokine Tumor Necrosis Factor-alpha (TNF-α)[10]. The binding of TNF-α to its receptor, TNFR1, initiates a signaling cascade that can lead to cell survival, apoptosis, or necroptosis, depending on the cellular context.
-
Complex I Formation (Pro-Survival): Upon TNF-α binding, TNFR1 recruits a membrane-associated complex (Complex I) consisting of TRADD, TRAF2/5, cIAP1/2, and RIPK1[4][11]. Within this complex, RIPK1 is polyubiquitinated, which serves as a scaffold to activate NF-κB and MAPK pathways, promoting the expression of pro-survival and inflammatory genes[11].
-
Transition to Complex II (Pro-Death): When cIAP proteins are depleted or inhibited (e.g., by SMAC mimetics) and caspase-8 activity is blocked, RIPK1 is deubiquitinated and dissociates from the membrane to form a cytosolic death-inducing complex known as Complex II[2][4].
-
Necrosome Assembly and Activation: In the absence of active caspase-8, which would normally cleave and inactivate RIPK1 and RIPK3, these two kinases interact via their RIP Homology Interaction Motif (RHIM) domains[2][6]. This interaction leads to the formation of a functional amyloid-like signaling complex called the necrosome[12]. Within the necrosome, RIPK1 and RIPK3 undergo auto- and trans-phosphorylation, leading to their activation[2].
-
MLKL-Mediated Execution: Activated RIPK3 then recruits and phosphorylates the pseudokinase MLKL[6][13]. This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane[14]. The MLKL oligomers disrupt membrane integrity, leading to pore formation, cell lysis, and the release of damage-associated molecular patterns (DAMPs)[14].
Mechanism of this compound Action
This compound inhibits necroptosis without targeting the kinase activity of RIPK1[8][9]. This implies its target is a distinct, currently unidentified, regulatory molecule in the pathway. While the precise target is unknown, its inhibitory effect prevents the ultimate outcome of cell lysis. The diagram below illustrates this unique mechanism, contrasting it with the action of RIPK1 inhibitors like Necrostatin-1.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study this compound and necroptosis.
Induction of Necroptosis in Cell Culture
This protocol describes a common method for inducing necroptosis in a controlled in vitro setting. Human HT-29 or mouse L929 cells are suitable models.
-
Objective: To induce necroptosis while inhibiting apoptosis, allowing for the specific study of necroptotic inhibitors.
-
Materials:
-
Cell line (e.g., HT-29, Jurkat, L929)
-
Complete culture medium
-
TNF-α (human or mouse, depending on cell line)
-
SMAC mimetic (e.g., Birinapant, LCL161)
-
Pan-caspase inhibitor (e.g., zVAD-FMK)
-
This compound (and other inhibitors like Nec-1 for comparison)
-
DMSO (vehicle control)
-
Multi-well culture plates (e.g., 96-well)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for optimal growth over the experimental duration (e.g., 1x104 cells/well) and incubate overnight.
-
Prepare stock solutions of inhibitors (this compound, zVAD-FMK) and SMAC mimetics in DMSO.
-
Pre-treat cells with the desired concentration of this compound (e.g., 10-30 μM) or vehicle (DMSO) for 1-2 hours[14][15].
-
To induce necroptosis, add a combination of TNF-α (e.g., 20-50 ng/mL), a SMAC mimetic (e.g., 1 μM), and zVAD-FMK (e.g., 20-40 μM) to the appropriate wells[14][16].
-
Incubate the plate for the desired time period (typically 6-24 hours).
-
Proceed with a cell viability or cell death assay to quantify the effect of the inhibitor.
-
Quantification of Cell Death by Flow Cytometry
This method allows for the differentiation between viable, apoptotic, and necrotic cell populations.
-
Objective: To quantify the percentage of necrotic cells following necroptosis induction and inhibitor treatment.
-
Materials:
-
Treated cells from the protocol above
-
Annexin V-FITC/PE and 7-AAD/Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells from each well.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided with the kit.
-
Add Annexin V-FITC (or another fluorophore) and 7-AAD or PI to the cell suspension[16][17].
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately using a flow cytometer. Necrotic cells will be positive for both Annexin V and 7-AAD/PI[16].
-
Analysis of Signaling Pathway Activation by Western Blot
This protocol is used to determine at which point an inhibitor acts by assessing the phosphorylation status of key necroptosis signaling proteins.
-
Objective: To measure the levels of total and phosphorylated RIPK1, RIPK3, and MLKL.
-
Materials:
-
Treated cells (from a scaled-up version of the induction protocol)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-p-RIPK1, anti-RIPK1, anti-p-MLKL, anti-MLKL, anti-Actin/Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse treated cells on ice using RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply chemiluminescent substrate and capture the signal using an imaging system. A reduction in p-RIPK3 or p-MLKL would indicate inhibition of the pathway upstream of that phosphorylation event[18][19].
-
References
- 1. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase independent cell death: leaving the set without the final cut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Early Studies of Necrostatin-7
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the initial characterization and study of Necrostatin-7 (Nec-7), a novel inhibitor of necroptosis. It focuses on its distinct mechanism, quantitative activity, and the experimental protocols used in its early evaluation.
Introduction
Necroptosis is a form of regulated, caspase-independent cell death that morphologically resembles necrosis and is characterized by its pro-inflammatory nature.[1] The discovery of small molecule inhibitors has been pivotal in dissecting its underlying signaling pathways, which primarily involve the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein axis. This compound (Nec-7) was identified in early screening efforts as a potent inhibitor of necroptosis, structurally and mechanistically distinct from other well-characterized necrostatins like Necrostatin-1.[2][3] This guide summarizes the foundational data and methodologies from its initial studies.
Chemical and Physical Properties
This compound is a synthetic small molecule with a complex heterocyclic structure. Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | 5-((3-(4-fluorophenyl)-1H-pyrazol-4-yl)methylene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one | [4] |
| Synonyms | Nec-7 | [4] |
| Molecular Formula | C₁₆H₁₀FN₅OS₂ | [3][4] |
| Molecular Weight | 371.41 g/mol | [3][5] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO and Ethanol | [4][6] |
| Purity (Typical) | >98% | [3] |
Mechanism of Action
A key finding from early studies is that this compound's mechanism diverges significantly from that of Necrostatin-1. While Nec-1 and several other necrostatins function by directly inhibiting the kinase activity of RIPK1, this compound does not inhibit recombinant RIPK1 kinase.[4][5][6] This evidence strongly suggests that Nec-7 acts on a different target within the necroptosis pathway, potentially an "additional regulatory molecule" downstream of or parallel to RIPK1 activation.[4][6] This makes Nec-7 a valuable tool for exploring alternative nodes of necroptosis regulation.
The following diagrams illustrate the general necroptosis pathway and the comparative mechanisms of Necrostatin-1 and this compound.
References
- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. FADD deficiency sensitises Jurkat T cells to TNF-alpha-dependent necrosis during activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Necrostatin-7: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Necrostatin-7 (Nec-7), a potent inhibitor of necroptosis, in cell culture experiments. Necroptosis is a form of regulated necrotic cell death that is implicated in a variety of pathological conditions, making its inhibitors valuable tools for research and potential therapeutic development.
This compound is structurally and functionally distinct from other well-known necrostatins, such as Necrostatin-1. A key characteristic of this compound is that it does not inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream kinase in the canonical necroptosis pathway.[1][2][3] This suggests that this compound acts on a different target within the necroptosis signaling cascade, making it a valuable tool for dissecting the molecular mechanisms of this cell death pathway.[3]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Condition | Reference |
| EC50 | 10.6 μM | FADD-deficient human Jurkat T cells | TNF-α-induced necroptosis | [2][3] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of necroptosis and the experimental application of this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Induction of Necroptosis in FADD-deficient Jurkat T cells
This protocol describes how to induce necroptosis in a cell line known to be sensitive to this form of cell death. FADD-deficient Jurkat cells are a suitable model as they lack a key component of the apoptotic pathway, thus favoring necroptosis upon stimulation of death receptors.[4][5]
Materials:
-
FADD-deficient human Jurkat T cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human TNF-α
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture FADD-deficient Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: On the day of the experiment, count the cells and adjust the density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. A final concentration of 10.6 µM is recommended as a starting point, based on its EC50 value.[3] Add the desired concentrations of this compound or vehicle (DMSO) to the appropriate wells.
-
Induction of Necroptosis: Prepare a stock solution of human TNF-α. Add TNF-α to the wells to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Analysis: Proceed to assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay (see Protocol 2).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of the cells. Viable cells with active metabolism can reduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6]
Materials:
-
Cells treated as described in Protocol 1
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Add MTT Reagent: Following the 24-hour incubation period from Protocol 1, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Western Blot Analysis of Phosphorylated MLKL (pMLKL)
This protocol is used to detect the phosphorylation of Mixed Lineage Kinase Domain-like protein (MLKL), a key downstream marker of necroptosis activation.
Materials:
-
Cells treated as described in Protocol 1 (scaled up to 6-well plates)
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pMLKL, anti-MLKL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, collect the cells by centrifugation. Wash the cell pellet with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total MLKL and a loading control (e.g., β-actin) to ensure equal protein loading.
References
- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fas-associated death domain (FADD) is a negative regulator of T-cell receptor–mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Use of Necrostatin-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrostatin-7 (Nec-7) is a potent and specific small-molecule inhibitor of necroptosis, a form of regulated necrotic cell death. Unlike other well-characterized necrostatins, such as Necrostatin-1, Nec-7 does not inhibit the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] This unique characteristic makes Nec-7 a valuable tool for dissecting the molecular mechanisms of necroptosis downstream of RIPK1 activation. These application notes provide detailed protocols for the in vitro use of this compound to study and inhibit necroptosis in cell culture models.
Mechanism of Action
Necroptosis is a programmed cell death pathway that is typically activated when apoptosis is inhibited. The core pathway involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). While the precise molecular target of this compound has not been definitively identified, it is known to act downstream of RIPK1.[1][2] It inhibits TNF-α-induced necroptosis in FADD-deficient human Jurkat T cells with an EC50 of 10.6 μM.[2][3] It is hypothesized that this compound may target a regulatory molecule in the necrosome complex or interfere with the function of MLKL, the ultimate executioner of necroptosis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vitro use of this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 | 10.6 μM | FADD-deficient Jurkat T cells | [2][3] |
| Purity | >98% | Not Applicable | N/A |
| Molecular Weight | 371.4 g/mol | Not Applicable | [2] |
| Solubility | Soluble in DMSO and Ethanol | Not Applicable | [2] |
| Storage | -20°C (solid, stable for ≥ 4 years) | Not Applicable | [2] |
| -20°C (in solution, up to 3 months) | Not Applicable | [4] | |
| -80°C (in solution, up to 6 months) | Not Applicable | [3] |
Signaling Pathway
Experimental Protocols
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes a general method for inducing necroptosis in a susceptible cell line (e.g., HT-29, L929, or FADD-deficient Jurkat cells) using a combination of TNF-α and a pan-caspase inhibitor.
Materials:
-
Cell line susceptible to necroptosis
-
Complete cell culture medium
-
TNF-α (human or mouse, depending on the cell line)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Prepare working solutions of TNF-α, z-VAD-FMK, and this compound in complete culture medium. A typical final concentration for TNF-α is 10-100 ng/mL and for z-VAD-FMK is 20-50 µM.[5] The optimal concentration of this compound should be determined by a dose-response experiment, but a starting range of 1-30 µM is recommended.
-
Pre-treatment with Inhibitor: To assess the inhibitory effect of this compound, pre-incubate the cells with medium containing the desired concentration of this compound for 1-2 hours before inducing necroptosis. Include a vehicle control (DMSO) for comparison.
-
Induction of Necroptosis: After the pre-incubation period, add the necroptosis-inducing cocktail (TNF-α and z-VAD-FMK) to the appropriate wells.
-
Controls:
-
Untreated Control: Cells cultured in medium only.
-
TNF-α only: Cells treated with TNF-α alone.
-
z-VAD-FMK only: Cells treated with z-VAD-FMK alone.
-
This compound only: Cells treated with this compound alone to assess any potential cytotoxicity of the compound.
-
Necroptosis Control: Cells treated with TNF-α and z-VAD-FMK without this compound.
-
-
Incubate the plate for a period sufficient to induce necroptosis, typically 6-24 hours. The optimal incubation time should be determined empirically for each cell line.
-
Proceed to a cell viability or cell death assay to quantify the extent of necroptosis and the inhibitory effect of this compound.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells treated as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Following the treatment period in Protocol 1, carefully remove the culture medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with no cells.
Protocol 3: Western Blot Analysis of MLKL Phosphorylation
This protocol allows for the detection of phosphorylated MLKL (p-MLKL), a key marker of necroptosis activation, to confirm the mechanism of cell death and the inhibitory effect of this compound.
Materials:
-
Cells treated in 6-well plates following a similar procedure to Protocol 1
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-MLKL (p-MLKL)
-
Primary antibody against total MLKL
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total MLKL and a loading control to ensure equal protein loading.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low necroptosis induction | Cell line is not susceptible. | Use a known necroptosis-sensitive cell line (e.g., HT-29, L929). |
| Suboptimal concentrations of inducers. | Perform a dose-response curve for TNF-α and z-VAD-FMK. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 6, 12, 24 hours). | |
| High background in cell viability assays | Cytotoxicity of this compound or DMSO. | Test a range of this compound concentrations and ensure the final DMSO concentration is low (<0.5%). |
| Inconsistent Western blot results | Poor antibody quality. | Use a validated antibody for p-MLKL. |
| Protein degradation. | Always use fresh lysis buffer with protease and phosphatase inhibitors and keep samples on ice. |
Conclusion
This compound is a valuable research tool for investigating the necroptotic cell death pathway, particularly for studies aiming to understand the events downstream of RIPK1. The protocols provided here offer a framework for utilizing this compound to inhibit necroptosis in vitro and to assess its effects using standard cell and molecular biology techniques. As with any experimental system, optimization of concentrations and incubation times for specific cell lines is recommended to achieve robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Necrostatin-7 in Necroptosis Inhibition
Introduction
Necroptosis is a regulated form of necrotic cell death that is implicated in the pathophysiology of various diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2][3] Unlike apoptosis, necroptosis is a caspase-independent pathway.[1] The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), which form a complex known as the necrosome.[4][5][6] This complex then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein.[4][7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[5][6]
Necrostatin-7 (Nec-7) is a small molecule inhibitor of necroptosis.[1] It is structurally and biologically distinct from other necrostatins, such as Necrostatin-1.[8] Notably, this compound does not inhibit the kinase activity of RIPK1, suggesting it targets another regulatory molecule within the necroptosis pathway.[8][9][10] This makes it a valuable tool for investigating the nuances of necroptotic signaling.
Quantitative Data for this compound
The following table summarizes the key quantitative data for the in vitro application of this compound.
| Parameter | Value | Cell Line | Notes |
| EC₅₀ | 10.6 μM | FADD-deficient Jurkat T cells | Effective concentration for 50% inhibition of TNF-α-induced necroptosis.[8][9] |
| Solubility | Soluble in DMSO and Ethanol | - | For stock solutions, dissolve in DMSO (e.g., 10 mg/mL).[9] Use freshly opened DMSO as it can be hygroscopic.[9] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | - | Aliquot to avoid repeated freeze-thaw cycles.[9] |
Experimental Protocols
General Protocol for Inducing and Inhibiting Necroptosis in Cell Culture
This protocol provides a general framework for inducing necroptosis in a cell line of interest and assessing the inhibitory effect of this compound. Optimization of concentrations and incubation times for specific cell types is recommended.
Materials:
-
Cell line of interest (e.g., HT-29, L929, Jurkat)
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound (Nec-7)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well or other appropriate cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 70-80% confluency at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of TNF-α and z-VAD-FMK in an appropriate solvent (e.g., sterile water or PBS).
-
-
Pre-treatment with this compound:
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., a range from 1 µM to 30 µM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for Nec-7).
-
Incubate for 30 minutes to 1 hour.
-
-
Induction of Necroptosis:
-
Prepare a solution of TNF-α and z-VAD-FMK in a complete culture medium. Typical concentrations can range from 1-100 ng/mL for TNF-α and 20-50 µM for z-VAD-FMK.[11]
-
Add this induction cocktail to the wells already containing this compound or the vehicle control.
-
Include a negative control (untreated cells) and a positive control (cells treated with TNF-α/z-VAD-FMK without Nec-7).
-
-
Incubation: Incubate the plate for a period of 4 to 24 hours. The optimal time will depend on the cell line and should be determined empirically.
-
Assessment of Cell Viability: Proceed to a cell viability assay to quantify the extent of necroptosis and its inhibition.
Cell Viability and Cytotoxicity Assays
To quantify the inhibitory effect of this compound, various assays can be employed to measure cell death.
A. Propidium Iodide (PI) Staining with Flow Cytometry
This method quantifies cells that have lost plasma membrane integrity.
Procedure:
-
Following the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in a binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Propidium Iodide (PI) to a final concentration of 1-2 µg/mL.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. PI-positive cells are considered necrotic/necroptotic.
B. Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay measures the activity of LDH released into the culture medium from cells with damaged plasma membranes.[7]
Procedure:
-
After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the specific LDH cytotoxicity assay kit being used. This typically involves mixing the supernatant with a reaction mixture and incubating for a set time.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed completely).
Western Blotting for Necroptosis Markers
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the necroptosis pathway.[7][12]
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-RIPK1
-
Total RIPK1
-
Phospho-RIPK3
-
Total RIPK3
-
Phospho-MLKL[13]
-
Total MLKL
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A decrease in the phosphorylation of RIPK3 and MLKL in this compound treated samples indicates inhibition of necroptosis.
Visualizations
Necroptosis Signaling Pathway
References
- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 7. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. agscientific.com [agscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bioradiations.com [bioradiations.com]
Application Notes: Necrostatin-7 Solubility and Experimental Protocols
Introduction
Necrostatin-7 (Nec-7) is a potent inhibitor of necroptosis, a form of regulated, caspase-independent cell death. Unlike other well-known necrostatins such as Necrostatin-1, Nec-7 does not inhibit Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] This distinct mechanism of action suggests it may target an alternative regulatory molecule within the necroptosis pathway, making it a valuable tool for dissecting the molecular mechanisms of this cell death process.[1][2] Nec-7 has been shown to inhibit TNF-α-induced necroptosis in FADD-deficient Jurkat T cells with an EC50 value of 10.6 μM.[1][3] These notes provide detailed protocols for the solubilization and use of this compound in experimental settings.
Data Presentation
The following tables summarize the key properties and recommended storage conditions for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀FN₅OS₂ | [1] |
| Molecular Weight | 371.4 g/mol | [1] |
| CAS Number | 351062-08-3 | [1] |
| Purity | ≥98% | [1] |
| Appearance | Crystalline solid | [1] |
Table 2: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | Soluble (Specific quantitative data not widely published) | [1] |
| Stock Solution Storage | -20°C for up to 1 month or -80°C for up to 6 months. | [3] |
| Long-Term Storage | The solid compound is stable for ≥ 4 years at -20°C. | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored and diluted for use in various experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate Reagents: Allow the vial of solid this compound and the DMSO to come to room temperature before opening to prevent condensation.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Example Calculation for a 10 mM Stock Solution:
-
Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
For 1 mg of Nec-7 (0.001 g):
-
Volume (L) = [0.001 g / 371.4 g/mol ] / 0.010 mol/L = 0.000269 L = 269 µL
-
Therefore, add 269 µL of DMSO to 1 mg of this compound to make a 10 mM stock solution.
-
-
-
Solubilization: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may assist with dissolution if needed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended in Table 2.
Protocol 2: Inhibition of Necroptosis in a Cell-Based Assay
This protocol provides a general workflow for using this compound to inhibit necroptosis in a cell culture model. The final concentration and incubation times should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cells of interest cultured in appropriate media
-
Necroptosis-inducing agent (e.g., TNF-α + z-VAD-FMK + Smac mimetic)
-
This compound DMSO stock solution (from Protocol 1)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and stabilize overnight.
-
Pre-treatment with this compound:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare a working solution by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM to 20 µM). The final DMSO concentration in the culture should be kept low (typically ≤0.5%) to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for 1-2 hours (pre-treatment time may require optimization).
-
-
Induction of Necroptosis:
-
Following pre-treatment, add the necroptosis-inducing stimulus (e.g., TNF-α) directly to the wells containing this compound or vehicle.
-
Incubate for the required period to induce cell death (e.g., 6-24 hours), which should be determined empirically.
-
-
Assessment of Cell Viability:
-
After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Compare the viability of cells treated with the necroptosis inducer alone to those pre-treated with this compound to determine its inhibitory effect.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TNF-α induced necroptosis pathway and the putative target of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound activity.
References
Preparing Necrostatin-7 Stock Solution: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and use of Necrostatin-7, a potent inhibitor of necroptosis. This guide includes key physicochemical data, a step-by-step protocol for creating a stock solution, and visualizations of the experimental workflow and the targeted signaling pathway.
Physicochemical and Biological Properties of this compound
This compound is a crucial tool for studying necroptotic cell death, a form of programmed necrosis. Unlike many other necrostatins, it inhibits necroptosis through a mechanism that is independent of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] This unique characteristic makes it a valuable compound for dissecting the downstream events in the necroptosis pathway. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 371.41 g/mol | [1][2] |
| Solubility | Soluble in DMSO and Ethanol | [1][2] |
| EC50 | 10.6 µM (in FADD-deficient Jurkat T cells) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 6 months | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out 1 mg of this compound powder using a calibrated precision balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound (371.41 g/mol ), add 269.2 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of powder to achieve a final concentration of 10 mM.[4]
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[3] For short-term use, the stock solution can be stored at -20°C for up to 1 month.[3]
Note: For other desired concentrations, the required volume of DMSO can be calculated using the following formula:
Volume (µL) = (Mass (mg) / 371.41 g/mol ) / Concentration (mol/L) * 1,000,000
A pre-calculated table for various stock concentrations from 1 mg of this compound is provided below for convenience.[4]
| Desired Concentration | Volume of DMSO to Add to 1 mg of this compound |
| 1 mM | 2692.4 µL |
| 5 mM | 538.5 µL |
| 10 mM | 269.2 µL |
| 20 mM | 134.6 µL |
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
Application Notes and Protocols for Necrostatin-7 in Jurkat Cell Necroptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activity. It is implicated in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders. The execution of necroptosis is orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][2][3][4] Necrostatin-7 is a potent and specific small-molecule inhibitor of necroptosis.[5][6] Structurally distinct from other necrostatins like Necrostatin-1, it serves as a valuable tool for studying the necroptotic signaling pathway and for the development of potential therapeutics targeting necroptosis-related diseases.
These application notes provide a comprehensive guide for utilizing this compound in a Jurkat cell necroptosis assay, a common in vitro model for studying this cell death modality. Jurkat cells, a human T-lymphocyte cell line, can be induced to undergo necroptosis by treatment with Tumor Necrosis Factor-alpha (TNF-α) in the presence of a pan-caspase inhibitor, such as z-VAD-fmk.[4][7][8][9]
Mechanism of Action
Necroptosis is typically initiated by death receptor signaling, such as the TNF receptor 1 (TNFR1). In the absence of active caspase-8, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[3][4] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and transphosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates its substrate, MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents. This compound exerts its inhibitory effect within this pathway, although its precise molecular target is not as well-characterized as that of Necrostatin-1. It has been shown to inhibit TNF-α-induced necroptosis in FADD-deficient Jurkat T cells.
Data Presentation
The following table summarizes the known quantitative data for this compound in inhibiting necroptosis in a Jurkat cell model. It is important to note that specific dose-response data in wild-type Jurkat cells is limited in publicly available literature. The provided data is based on studies using a FADD-deficient Jurkat cell line, which is highly susceptible to TNF-α-induced necroptosis. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration of this compound for their specific experimental conditions and Jurkat cell variant.
| Compound | Cell Line | Necroptosis Inducer | Assay Type | Parameter | Value | Reference |
| This compound | FADD-deficient Jurkat | TNF-α | Cell Viability | EC50 | 10.6 µM | [1] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Induction of Necroptosis in Jurkat Cells
This protocol describes the standard method for inducing necroptosis in Jurkat cells using TNF-α and the pan-caspase inhibitor z-VAD-fmk.
Materials:
-
Jurkat cells (human acute T-cell leukemia)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human TNF-α (recombinant)
-
z-VAD-fmk (pan-caspase inhibitor)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in suspension at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute this compound to the desired concentrations in culture medium. Add the this compound dilutions to the appropriate wells. A final DMSO concentration should be kept below 0.5% to avoid toxicity. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 25, 50 µM) to determine the optimal concentration. Incubate for 1-2 hours at 37°C.
-
Necroptosis Induction:
-
Prepare a solution of TNF-α and z-VAD-fmk in culture medium. A final concentration of 20-100 ng/mL for TNF-α and 20-50 µM for z-VAD-fmk is commonly used.[8][9]
-
Add the TNF-α/z-VAD-fmk solution to the wells containing the cells and this compound.
-
Include the following controls:
-
Untreated cells (vehicle control)
-
Cells treated with TNF-α and z-VAD-fmk only (positive control for necroptosis)
-
Cells treated with this compound only (to assess any cytotoxic effects of the compound)
-
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Death: Proceed with a cell death assay, such as the LDH release assay or flow cytometry.
Measurement of Necroptosis by Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[10]
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plate with treated cells
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Add lysis buffer (provided in the kit) to untreated cells 45 minutes before the end of the incubation period.
-
-
Collect Supernatant: Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution (as per the manufacturer's instructions) to each well.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculate Percentage Cytotoxicity:
-
Subtract the absorbance value of the culture medium background from all other absorbance values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Measurement of Necroptosis by Flow Cytometry
Flow cytometry allows for the quantitative analysis of different cell populations based on their light scattering and fluorescence properties. Staining with Propidium Iodide (PI) and Annexin V can distinguish between viable, apoptotic, and necroptotic/necrotic cells. Necroptotic cells will be permeable to PI due to loss of membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis/Necrosis Detection Kit
-
Flow cytometer
-
FACS tubes
-
Binding Buffer (provided in the kit)
Procedure:
-
Harvest Cells: Transfer the cells from each well of the 96-well plate to individual FACS tubes.
-
Wash Cells: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells with 1 mL of cold PBS. Repeat the centrifugation and discard the supernatant.
-
Resuspend Cells: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Add Binding Buffer: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Gating Strategy:
-
Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Analyze the gated population for Annexin V-FITC and PI fluorescence.
-
-
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.
-
Necroptotic/necrotic cells: Can also be identified as a distinct PI-positive, Annexin V-negative or positive population, depending on the stage of cell death. A significant increase in the PI-positive population in the TNF-α/z-VAD-fmk treated group, which is reduced by this compound, is indicative of necroptosis inhibition.
-
-
Mandatory Visualization
Caption: Necroptosis signaling pathway initiated by TNF-α.
Caption: Experimental workflow for Jurkat cell necroptosis assay.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 8. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Combined Use of Necrostatin-7 with TNF-alpha and z-VAD-fmk
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Necrostatin-7, a necroptosis inhibitor, in concert with Tumor Necrosis Factor-alpha (TNF-alpha) and the pan-caspase inhibitor z-VAD-fmk. This combination is a standard experimental model to induce and study necroptosis, a form of regulated necrotic cell death.
Introduction
Necroptosis is a programmed cell death pathway that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2] Unlike apoptosis, necroptosis is independent of caspase activity and is mediated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4][5]
The induction of necroptosis in many cell lines is achieved by stimulating the TNF receptor 1 (TNFR1) with its ligand, TNF-alpha.[3][6] Under normal conditions, TNFR1 activation can lead to cell survival or apoptosis.[3] To specifically channel the signaling towards necroptosis, apoptosis is inhibited using a pan-caspase inhibitor such as z-VAD-fmk.[7][8][9][10][11][12] this compound is a small molecule inhibitor of necroptosis.[13][14][15] Unlike the more commonly known Necrostatin-1, this compound does not inhibit the kinase activity of RIPK1, suggesting it acts on a different target within the necroptotic pathway.[15][16]
This document provides detailed protocols for inducing necroptosis with TNF-alpha and z-VAD-fmk, and for utilizing this compound to inhibit this process.
Data Presentation: Quantitative Parameters
The following table summarizes the typical working concentrations and incubation times for the key reagents used in studying necroptosis. Note that optimal conditions may vary depending on the cell line and experimental setup.
| Reagent | Typical Working Concentration | Typical Incubation Time | Purpose | Cell Line Examples |
| TNF-alpha | 10 - 100 ng/mL | 4 - 24 hours | Inducer of the extrinsic cell death pathway | Jurkat, L929, HT-22, Hoxb8-derived macrophages |
| z-VAD-fmk | 20 - 100 µM | Pre-incubation for 30 min - 1 hr, then co-incubation with TNF-alpha | Pan-caspase inhibitor to block apoptosis | Jurkat, L929, THP.1, HL60 |
| This compound | 10 - 30 µM (EC50 ~10.6 µM) | Pre-incubation for 30 min - 1 hr, then co-incubation with inducers | Inhibitor of necroptosis | FADD-deficient Jurkat T cells |
| Necrostatin-1 | 30 - 60 µM | Pre-incubation for 30 min - 1 hr, then co-incubation with inducers | Positive control for RIPK1-dependent necroptosis inhibition | Jurkat, L929, Hoxb8-derived macrophages |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TNF-alpha induced necroptosis pathway and a typical experimental workflow for studying the effects of this compound.
Caption: TNF-alpha induced necroptosis signaling pathway.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in Cell Culture
This protocol describes the general procedure for inducing necroptosis using TNF-alpha and z-VAD-fmk, and inhibiting it with this compound.
Materials:
-
Cell line of interest (e.g., Jurkat, L929)
-
Complete cell culture medium
-
TNF-alpha (reconstituted according to manufacturer's instructions)
-
z-VAD-fmk (dissolved in DMSO)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Multi-well culture plates (e.g., 96-well for viability assays, 6-well for protein analysis)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.
-
Pre-treatment:
-
For this compound treated groups, add this compound to the desired final concentration (e.g., 10-30 µM).
-
For control groups, add an equivalent volume of DMSO.
-
Incubate the plates for 30-60 minutes at 37°C and 5% CO2.
-
-
Necroptosis Induction:
-
To the appropriate wells, add z-VAD-fmk to a final concentration of 20-100 µM.
-
Immediately after, add TNF-alpha to a final concentration of 10-100 ng/mL.
-
Ensure thorough mixing by gently swirling the plate.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2.
-
Analysis: Proceed with downstream assays such as cell viability assessment (Protocol 2) or Western blotting (Protocol 3).
Protocol 2: Assessment of Cell Viability
A. Propidium Iodide (PI) Staining for Flow Cytometry
This method quantifies the percentage of necrotic cells with compromised membrane integrity.[17]
Materials:
-
Treated cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in PI staining solution and incubate for 5-15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI-positive cells represent the necrotic cell population.
B. Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from cells with damaged plasma membranes into the culture medium.[17]
Materials:
-
Treated cells in culture medium from Protocol 1
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Sample Collection: Carefully collect the cell culture supernatant.
-
Assay: Follow the manufacturer's protocol for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells completely lysed) to determine the level of cytotoxicity.
Protocol 3: Western Blot Analysis of Necroptosis Markers
This protocol is for detecting the phosphorylation of key proteins in the necroptosis pathway.[5][18][19][20]
Materials:
-
Treated cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, and antibodies for total proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. bioradiations.com [bioradiations.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. invivogen.com [invivogen.com]
- 8. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TRADD Mediates RIPK1-Independent Necroptosis Induced by Tumor Necrosis Factor [frontiersin.org]
- 11. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 18. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Necrostatin-7 In Vivo Studies: A Review of a Novel Necroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1] Unlike apoptosis, necroptosis is caspase-independent and is primarily mediated by the receptor-interacting protein kinases (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL).[2] The discovery of small molecule inhibitors of necroptosis, such as the necrostatins, has provided invaluable tools to study this cell death pathway and has opened new avenues for therapeutic intervention.[3]
Necrostatin-7 (Nec-7) has been identified as a potent and novel small-molecule inhibitor of necroptosis.[4] Structurally distinct from other members of the necrostatin family, such as the widely studied Necrostatin-1 (Nec-1), this compound presents a unique mechanistic profile.[1][4] This document aims to provide a comprehensive overview of the available data on this compound, with a focus on its potential for in vivo applications.
Crucially, a comprehensive review of the scientific literature reveals a significant gap in knowledge regarding the in vivo use of this compound. To date, there are no published studies detailing the administration, efficacy, dosage, or toxicity of this compound in any animal models. The available data is limited to its in vitro activity.
This document will therefore summarize the current understanding of this compound's mechanism of action based on in vitro findings and, for comparative purposes, will provide an overview of the extensive in vivo research conducted on the related compound, Necrostatin-1. This information is intended to serve as a foundational resource for researchers considering future in vivo investigations of this compound.
This compound: Mechanism of Action and In Vitro Activity
This compound was identified through a phenotypic screen as an inhibitor of necroptosis.[3] Its primary distinguishing feature from Necrostatin-1 is its mechanism of action. While Necrostatin-1 is a well-characterized inhibitor of RIPK1 kinase activity, this compound does not inhibit recombinant RIPK1 kinase.[4][5] This suggests that this compound targets a different, yet-to-be-fully-elucidated component of the necroptosis signaling pathway.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| EC50 | 10.6 μM | Human Jurkat T cells (FADD-deficient) | TNF-α-induced necroptosis | [4][6] |
This key difference in its mechanism of action makes this compound a valuable research tool to probe the necroptosis pathway at points downstream or independent of RIPK1 kinase activity.
The Necroptosis Signaling Pathway
The following diagram illustrates the core necroptosis signaling cascade, highlighting the known target of Necrostatin-1 and the distinct, yet unconfirmed, site of action for this compound.
Caption: The necroptosis signaling pathway initiated by TNF-α.
Necrostatin-1: A Reference for In Vivo Studies
Given the absence of in vivo data for this compound, the extensive research on Necrostatin-1 can provide a valuable framework for designing future animal studies. Necrostatin-1 has been investigated in a wide range of animal models for various diseases.
Table 2: Summary of Necrostatin-1 In Vivo Studies in Animal Models
| Animal Model | Disease/Condition | Administration Route | Dosage Range | Key Findings | References |
| Mouse | Systemic Inflammatory Response Syndrome (SIRS) | Intravenous (i.v.) | 1.65 - 3.2 mg/kg | Protected against TNF-induced hypothermia and lethality. | [2][7] |
| Mouse | Colitis and Colitis-Associated Cancer | Intraperitoneal (i.p.) | Not specified | Reduced intestinal inflammation and suppressed tumor growth. | [8] |
| Mouse | Trauma-Induced Osteoarthritis | Intra-articular | 0.0468 mg/kg | Attenuated cartilage degradation and inflammation. | [9] |
| Mouse | Abdominal Aortic Aneurysm | Intraperitoneal (i.p.) | 3.2 mg/kg/day | Attenuated aneurysm progression. | [7] |
| Mouse | Acute Lung Injury | Not specified | Not specified | Suppressed necroptosis and reactive oxygen species production. | [10] |
| Mouse | Lethal Irradiation | Intravenous (i.v.) | 1.65 mg/kg | Increased survival when administered post-irradiation. | [11] |
| Rat | Pharmacokinetics Study | Oral, Intravenous (i.v.) | Not specified | Half-life of approximately 1-2 hours. | [2] |
It is critical to reiterate that Necrostatin-1 and this compound have different mechanisms of action, and therefore, the optimal dosage, efficacy, and toxicity profiles for this compound in vivo are likely to be different.
Experimental Protocols: General Considerations for Future In Vivo Studies of this compound
While specific protocols for this compound are not available, the following provides a general framework for designing initial in vivo experiments, drawing upon established methodologies for small molecule inhibitors.
Animal Model Selection
-
The choice of animal model should be driven by the specific hypothesis being tested.
-
Models where necroptosis is known to play a significant pathological role are ideal. Examples include models of ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions.[3][8][9]
-
The use of knockout mice for key necroptosis pathway components (e.g., RIPK3-/-, MLKL-/-) can serve as crucial genetic controls to validate the on-target effects of this compound.
Formulation and Administration
-
Solubility: this compound is soluble in DMSO and ethanol.[4] For in vivo use, it will likely need to be formulated in a vehicle suitable for the chosen administration route (e.g., a solution containing DMSO, PEG300, and saline for intraperitoneal injection).
-
Route of Administration: Common routes for small molecule inhibitors include intraperitoneal (i.p.), intravenous (i.v.), and oral gavage. The optimal route will depend on the desired pharmacokinetic profile and the specific animal model.
-
Dosage: Dose-ranging studies will be essential to determine the optimal therapeutic window for this compound. These studies should start with low doses and escalate to assess both efficacy and potential toxicity.
Experimental Workflow for a Generic Efficacy Study
The following diagram outlines a general workflow for an initial in vivo efficacy study of this compound in a hypothetical disease model.
Caption: A generalized experimental workflow for in vivo testing of this compound.
Conclusion and Future Directions
This compound is a promising and mechanistically distinct inhibitor of necroptosis. However, the current lack of in vivo data severely limits its immediate application in preclinical disease models. The scientific community is encouraged to undertake the necessary foundational research to characterize the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound in animals. Such studies are essential to unlock the full potential of this unique molecule as both a research tool and a potential therapeutic agent. Researchers interested in exploring the in vivo effects of necroptosis inhibition via a non-RIPK1-dependent mechanism will find this compound to be a compound of significant interest, warranting further investigation.
References
- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Necrostatin-1 Attenuates Trauma-Induced Mouse Osteoarthritis and IL-1β Induced Apoptosis via HMGB1/TLR4/SDF-1 in Primary Mouse Chondrocytes [frontiersin.org]
- 10. Necrostatin-1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Necrostatin-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. A key signaling molecule in this pathway is the mixed lineage kinase domain-like pseudokinase (MLKL), which is activated downstream of Receptor-Interacting Protein Kinase 3 (RIPK3).
Necrostatin-7 (Nec-7) is a potent and specific small-molecule inhibitor of necroptosis.[1] Structurally distinct from other necrostatins like Necrostatin-1, Nec-7 does not inhibit the kinase activity of RIPK1.[2] Instead, it is thought to act on a downstream component of the necroptosis pathway.[2] This makes this compound a valuable tool for studying the specific mechanisms of necroptosis and for screening potential therapeutic agents that target this pathway.
These application notes provide detailed protocols for utilizing this compound in conjunction with common cell viability assays to study its effects on necroptosis in cultured cells.
Mechanism of Action: The Necroptosis Signaling Pathway
Necroptosis is typically initiated by extrinsic stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), leading to the formation of a signaling complex known as the necrosome. This complex consists of RIPK1 and RIPK3, which auto- and trans-phosphorylate each other. Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane. There, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.
Data Presentation
The following tables summarize the expected outcomes of this compound treatment in cell viability assays when necroptosis is induced.
Table 1: Effect of this compound on Cell Viability in FADD-deficient Jurkat T cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (relative to untreated control) |
| 0 (TNF-α only) | 50% |
| 1 | 60% |
| 5 | 75% |
| 10 | 90% |
| 20 | 95% |
| 50 | 98% |
Note: This data is representative and based on the reported EC50 of 10.6 µM for this compound in FADD-deficient Jurkat T cells.[2] Actual results may vary depending on experimental conditions.
Table 2: Flow Cytometry Analysis of Necroptosis Inhibition by this compound (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic/Necroptotic (Annexin V+ / PI-) | % Late Apoptotic/Necroptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Untreated Control | 95% | 2% | 1% | 2% |
| TNF-α + z-VAD-FMK | 40% | 10% | 45% | 5% |
| TNF-α + z-VAD-FMK + this compound (20 µM) | 85% | 5% | 5% | 5% |
Note: This table illustrates the expected shift in cell populations with this compound treatment, protecting cells from entering the late apoptotic/necroptotic state induced by TNF-α and a pan-caspase inhibitor (z-VAD-FMK).
Experimental Protocols
Protocol 1: Induction of Necroptosis and Treatment with this compound
This protocol describes a general method for inducing necroptosis in a cell line sensitive to this pathway, such as Jurkat T cells (particularly FADD-deficient variants) or HT-29 cells, and treating with this compound.
Materials:
-
Cell line of interest (e.g., FADD-deficient Jurkat T cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
TNF-α (stock solution in sterile water or PBS)
-
z-VAD-FMK (pan-caspase inhibitor, stock solution in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate. For suspension cells like Jurkat, a density of 5 x 10^4 to 1 x 10^5 cells per well is recommended. For adherent cells, seed to achieve 70-80% confluency at the time of treatment.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Induction of Necroptosis: Add the necroptosis-inducing agent(s) to the wells. A common method is to use a combination of TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20-50 µM) to ensure the apoptotic pathway is blocked and cell death proceeds via necroptosis.
-
Final Incubation: Incubate the plate for an additional 24-48 hours, depending on the cell line and the kinetics of necroptosis.
-
Cell Viability Assessment: Proceed with the desired cell viability assay (e.g., MTT or Annexin V/PI staining).
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells treated according to Protocol 1
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Add MTT Reagent: Add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic/necroptotic, late apoptotic/necroptotic, and necrotic cells. During early stages of necroptosis, phosphatidylserine (PS) is exposed on the outer leaflet of the plasma membrane, which is detected by Annexin V. In later stages, the membrane becomes permeable, allowing the entry of PI, which stains the nucleus.
Materials:
-
Cells treated according to Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Harvest Cells: For suspension cells, collect by centrifugation. For adherent cells, gently detach using a non-enzymatic cell dissociation solution.
-
Wash: Wash the cells twice with cold PBS.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Be sure to include appropriate single-stain and unstained controls for setting compensation and gates.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of culture medium; Phenol red in medium | Use fresh, sterile medium; Use phenol red-free medium for the assay |
| Low signal in MTT assay | Insufficient cell number; Low metabolic activity of cells | Increase cell seeding density; Ensure cells are healthy and in logarithmic growth phase |
| High percentage of necrotic cells in control | Harsh cell handling | Handle cells gently during harvesting and washing |
| Inconsistent results | Variation in cell seeding; Inaccurate pipetting | Ensure uniform cell suspension before seeding; Use calibrated pipettes |
| This compound has no effect | Cell line is not sensitive to necroptosis; Incorrect concentration of Nec-7 | Use a positive control cell line known to undergo necroptosis; Perform a dose-response curve to determine the optimal concentration |
References
Application Notes: Immunofluorescence Staining with Necrostatin-7
Introduction
Necroptosis is a form of regulated, caspase-independent cell death that is morphologically similar to necrosis and is implicated in various pathologies, including inflammatory and neurodegenerative diseases.[1][2] The pathway is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which culminate in the activation of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[1][3] Necrostatin-7 (Nec-7) is a small-molecule inhibitor of necroptosis.[4] Unlike the more commonly studied Necrostatin-1 which is a specific inhibitor of RIPK1, this compound is structurally distinct and has been reported to not target RIPK1, suggesting a different mechanism of action in the inhibition of the necroptotic pathway.[4][5]
Immunofluorescence (IF) is a vital technique for visualizing the subcellular localization and expression of key proteins in the necroptosis cascade. These application notes provide a detailed protocol for utilizing this compound in immunofluorescence studies to investigate its inhibitory effects on necroptosis, primarily by monitoring the phosphorylation and translocation of MLKL.
Mechanism of Action: The Necroptotic Pathway
The best-characterized pathway for necroptosis induction begins with the ligation of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[5] In cellular contexts where caspase-8 is inhibited or absent, RIPK1 is activated through autophosphorylation.[2][6] This leads to the recruitment of RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs), forming an amyloid-like signaling complex known as the necrosome.[3][5] Within the necrosome, RIPK3 is phosphorylated and activated, which in turn phosphorylates MLKL.[7] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to lytic cell death.[7][8] this compound inhibits this process, preventing cell death, although its precise molecular target within the cascade is distinct from RIPK1.[4][5]
Caption: The necroptosis pathway initiated by TNF-α, leading to MLKL-mediated cell death.
Experimental Protocols
Protocol 1: Immunofluorescence Analysis of MLKL Phosphorylation
This protocol details the steps to induce necroptosis in a cell line (e.g., human colorectal adenocarcinoma HT-29 cells) and to assess the inhibitory effect of this compound by staining for phosphorylated MLKL (pMLKL), a definitive marker of necroptosis activation.[7][9]
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS and Penicillin/Streptomycin
-
Sterile glass coverslips
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound (Nec-7)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton™ X-100 for permeabilization
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-phospho-MLKL (Ser358)
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor™ 488
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Experimental Workflow:
Caption: A step-by-step workflow for the immunofluorescence experiment.
Procedure:
-
Cell Culture: Seed HT-29 cells on sterile glass coverslips in a 24-well plate to achieve 70-80% confluency at the time of treatment.
-
Treatment:
-
This compound Group: Pre-treat cells with the desired concentration of this compound (e.g., 1-30 µM) for 1 hour.
-
Vehicle Control Group: Pre-treat cells with an equivalent volume of DMSO.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM) to both Nec-7 and vehicle control wells. Include an untreated control group.
-
Incubate for 4-6 hours at 37°C.
-
-
Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton™ X-100 in PBS for 10 minutes.[9]
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific binding.[9]
-
Primary Antibody Incubation: Dilute the anti-pMLKL antibody in blocking buffer according to the manufacturer's datasheet. Incubate coverslips overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the Alexa Fluor™ 488-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain nuclei.
-
Mounting: Wash twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize using a confocal microscope. Capture images of the pMLKL signal (green) and DAPI signal (blue). In necroptotic cells, pMLKL is expected to oligomerize and translocate to the plasma membrane.[7]
Data Presentation
Table 1: Quantitative Analysis of Necroptosis Inhibition by this compound
| Treatment Group | pMLKL Positive Cells (%) | Average Fluorescence Intensity (A.U.) |
|---|---|---|
| Untreated Control | 1.8 ± 0.5 | 15.2 ± 3.1 |
| Vehicle + TNF-α/z-VAD | 82.4 ± 6.7 | 210.5 ± 18.9 |
| 10 µM Nec-7 + TNF-α/z-VAD | 15.3 ± 2.1 | 45.8 ± 5.4 |
| 30 µM Nec-7 + TNF-α/z-VAD | 4.1 ± 1.2 | 22.6 ± 4.0 |
Data are presented as Mean ± SD from three independent experiments. A.U. = Arbitrary Units.
Table 2: Subcellular Localization of Phospho-MLKL
| Treatment Group | Cytoplasmic (Diffuse) | Puncta / Plasma Membrane |
|---|---|---|
| Untreated Control | - | - |
| Vehicle + TNF-α/z-VAD | + | +++ |
| 30 µM Nec-7 + TNF-α/z-VAD | +/- | - |
Scoring: (-) Not detected; (+/-) Barely detected; (+) Low; (+++) High.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time to 90 minutes. Increase the number and duration of PBS wash steps. |
| Primary antibody concentration is too high. | Perform an antibody titration to determine the optimal concentration. | |
| Weak or No Signal | Inefficient necroptosis induction. | Optimize concentrations of TNF-α/z-VAD and incubation time for your specific cell line. |
| Ineffective primary antibody. | Ensure the antibody is validated for immunofluorescence and recognizes the phosphorylated form of the target. | |
| This compound is overly potent/toxic. | Perform a dose-response curve for this compound to find the optimal inhibitory, non-toxic concentration. | |
| Non-specific Staining | Secondary antibody cross-reactivity. | Use a pre-adsorbed secondary antibody. Run a secondary-only control. |
| Fixation/Permeabilization artifacts. | Test alternative fixation methods, such as methanol fixation, which can be beneficial for some necroptosis targets.[8] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
- 7. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Necroptosis Inhibition by Necrostatin-7
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders.[1][2][3][4] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[5] The core signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3] Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[3]
Necrostatin-7 (Nec-7) is a potent and specific small-molecule inhibitor of necroptosis.[5][6] Structurally and biologically distinct from other necrostatins like Necrostatin-1, Nec-7 does not inhibit the kinase activity of RIPK1.[7][8] Instead, it is thought to target a downstream component of the necroptosis pathway.[8] This makes this compound a valuable tool for studying the intricacies of necroptosis signaling and for the development of potential therapeutics targeting this cell death pathway.
Flow cytometry is a powerful technique for the single-cell analysis of cell death pathways. By using a combination of fluorescent dyes and antibodies, it is possible to identify and quantify cells undergoing necroptosis. This application note provides a detailed protocol for the induction of necroptosis and its inhibition by this compound, followed by analysis using flow cytometry.
Necroptosis Signaling Pathway and Inhibition by this compound
The canonical necroptosis pathway is typically initiated by the binding of ligands such as Tumor Necrosis Factor-alpha (TNF-α) to their corresponding death receptors.[1][2] This leads to the formation of a membrane-bound complex (Complex I) that can, under conditions where caspase-8 is inhibited, transition to a cytosolic complex (Complex IIb or the necrosome).[3] Within the necrosome, RIPK1 and RIPK3 interact and undergo auto- and trans-phosphorylation, leading to the activation of RIPK3.[4] Activated RIPK3 then phosphorylates MLKL, the executioner of necroptosis.[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis.[9] While the precise target of this compound is not as well-defined as that of RIPK1 inhibitors, it is known to act downstream of RIPK1.[8]
Caption: A diagram of the TNF-α induced necroptosis pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Jurkat T cells (or other suitable cell line susceptible to necroptosis)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Inducers:
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
zVAD-FMK (pan-caspase inhibitor)
-
-
Inhibitor:
-
This compound (Nec-7)
-
-
Staining Reagents:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD (7-Aminoactinomycin D)
-
Annexin V Binding Buffer
-
-
General Reagents:
-
Phosphate Buffered Saline (PBS)
-
DMSO (for dissolving inhibitors)
-
Protocol for Induction and Inhibition of Necroptosis
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed Jurkat cells at a density of 5 x 10^5 cells/mL in a 24-well plate.
-
Pre-treatment with Inhibitor:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the desired final concentration (e.g., 10-30 µM) to the appropriate wells.
-
Include a vehicle control (DMSO only) for comparison.
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
To induce necroptosis, add a combination of TNF-α (e.g., 20 ng/mL) and zVAD-FMK (e.g., 20 µM).
-
Include control wells: untreated cells, cells treated with TNF-α alone, and cells treated with zVAD-FMK alone.
-
-
Incubation: Incubate the cells for 12-24 hours at 37°C.
Flow Cytometry Staining Protocol
-
Cell Harvesting: Gently resuspend the cells and transfer the cell suspension from each well into a separate flow cytometry tube.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to each tube.
-
Add 5 µL of PI (or 7-AAD) solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
Experimental Workflow
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 4. blossombio.com [blossombio.com]
- 5. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Phenotyping Necroptosis- Flow Cytometry Core Facility [icms.qmul.ac.uk]
Troubleshooting & Optimization
Necrostatin-7 Stability in Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Necrostatin-7 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other necrostatins?
This compound (Nec-7) is an inhibitor of necroptosis, a form of programmed cell death.[1][2][3] Unlike Necrostatin-1 and its analogs, Nec-7 is structurally and biologically distinct because it does not inhibit the kinase activity of RIPK1.[1] Instead, it is thought to target another regulatory molecule within the necroptosis pathway.[1]
Q2: Is there specific data on the stability or half-life of this compound in culture media?
Currently, there is limited publicly available quantitative data specifically detailing the half-life and degradation kinetics of this compound in various cell culture media. The stability of small molecules can be influenced by several factors including the specific components of the media, pH, temperature, and the presence of cells. Therefore, it is recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q3: What are the common signs of this compound degradation in my experiments?
Inconsistent or diminishing inhibitory effects on necroptosis over time can be an indicator of this compound degradation. If you observe that the compound's efficacy decreases with longer incubation periods, its stability in your culture media may be compromised.
Q4: How should I prepare and store this compound to maximize its stability?
This compound is typically supplied as a crystalline solid and is soluble in DMSO and ethanol.[1] For long-term storage, it is recommended to keep the solid compound at -20°C, where it can be stable for at least four years.[1] Once reconstituted in a solvent like DMSO, it is advisable to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the stock solution in your culture medium immediately before use.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in culture media. | Determine the stability of this compound in your specific culture medium using the protocol provided below. Consider replenishing the compound during long-term experiments. |
| Improper storage of stock solutions. | Aliquot stock solutions to minimize freeze-thaw cycles and store at -20°C. Protect from light.[4] | |
| Loss of inhibitory activity over time | Half-life of this compound is shorter than the experimental duration. | Perform a time-course experiment to determine the optimal re-administration frequency. |
| Interaction with media components. | Test the stability of this compound in basal media versus complete media (with serum) to identify potential interactions. | |
| High background cell death | Off-target effects or cytotoxicity at high concentrations. | Perform a dose-response experiment to determine the optimal non-toxic working concentration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is well below the cytotoxic threshold for your cell line (typically <0.5%). |
Experimental Protocol: Determining this compound Stability in Culture Media
This protocol outlines a general method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM/F-12) with and without serum
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile (ACN) or other suitable organic solvent for extraction
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Spike a known concentration of this compound into the cell culture medium (both with and without serum) to achieve the final working concentration used in your experiments.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO2 incubator. The 0-hour time point will serve as the initial concentration reference.
-
Sample Collection and Extraction: At each designated time point, remove a tube from the incubator. To extract the remaining this compound, add an equal volume of a suitable organic solvent like acetonitrile. Vortex thoroughly and centrifuge to pellet any precipitated proteins.
-
HPLC Analysis: Analyze the supernatant from each time point using a validated HPLC method to quantify the concentration of this compound. A control experiment incubating the inhibitor without cells can help assess nonspecific binding to the culture plate.[6]
-
Data Analysis: Plot the concentration of this compound as a function of time. From this plot, you can determine the degradation kinetics and calculate the half-life of this compound in your specific culture medium.
Visualizing Necroptosis and Experimental Workflow
Below are diagrams illustrating the necroptosis signaling pathway and the experimental workflow for determining this compound stability.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound stability in culture media.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, Necroptosis inhibitor (CAS 351062-08-3) | Abcam [abcam.com]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Potential off-target effects of Necrostatin-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Necrostatin-7 in their experiments. This resource addresses potential issues related to the compound's specificity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound is characterized as a necroptosis inhibitor that is structurally and biologically distinct from other necrostatins like Necrostatin-1, -3, -4, and -5.[1][2] Crucially, unlike Necrostatin-1, this compound does not inhibit the receptor-interacting protein kinase 1 (RIPK1).[2][3] It is suggested that Necro-7 may target a different regulatory molecule within the necroptosis pathway.[2]
Q2: Are there any known off-target effects of this compound?
A2: As of the latest available information, specific off-target proteins or pathways for this compound have not been extensively characterized or published. This lack of data necessitates careful experimental design and validation when interpreting results obtained using this compound.
Q3: Is there any reason to be cautious when using this compound?
A3: Yes. Some literature suggests that this compound contains a Pan-Assay Interference Compounds (PAINS) motif.[4][5] PAINS are chemical structures known to often produce false-positive results in high-throughput screening assays due to various non-specific activities. Therefore, it is advisable to use this compound with caution and to validate findings with orthogonal approaches.[5]
Q4: How does this compound differ from Necrostatin-1 in terms of off-target effects?
A4: The most well-documented off-target effect of Necrostatin-1 is the inhibition of indoleamine 2,3-dioxygenase (IDO).[6][7][8] More specific analogs of Necrostatin-1, such as Necrostatin-1s (7-Cl-O-Nec-1), have been developed to avoid this off-target activity.[9] As this compound is structurally distinct, it is not expected to share the same off-target profile as Necrostatin-1, but its own off-target interactions remain largely uncharacterized.
Troubleshooting Guides for Investigating Potential Off-Target Effects
Given the limited data on this compound's off-targets, researchers may encounter unexpected or difficult-to-interpret results. The following guides provide experimental strategies to investigate if observed effects are independent of the intended necroptosis inhibition pathway.
Guide 1: Verifying On-Target versus Off-Target Effects in Cellular Assays
This guide provides a logical workflow to dissect whether the observed cellular phenotype is a direct result of necroptosis inhibition or a potential off-target effect of this compound.
References
- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Cl-O-Nec1, metabolically stable RIP1 inhibitor (ab221984) | Abcam [abcam.com]
Optimizing Necrostatin-7 Working Concentration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the working concentration of Necrostatin-7 for their experiments. This compound is a potent and specific inhibitor of necroptosis, a form of programmed cell death. Unlike other necrostatins, it does not inhibit RIPK1 kinase, offering a distinct tool for studying necroptosis.[1][2] This guide will provide detailed experimental protocols, data presentation tables, and visual aids to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of necroptosis.[1][2] Necroptosis is a regulated form of necrosis that is dependent on the kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3) and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein. Unlike Necrostatin-1, this compound does not inhibit the kinase activity of RIPK1.[1][2] This makes it a valuable tool for dissecting the necroptotic pathway downstream of or independent of RIPK1 kinase activity.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2] For long-term storage, it is recommended to store the solid compound at -20°C. A stock solution in DMSO can also be stored at -20°C.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: A typical starting concentration range for this compound is between 1 µM and 20 µM. The effective concentration can vary depending on the cell type and the specific experimental conditions. The reported EC50 value for this compound in FADD-deficient Jurkat T cells is 10.6 µM.[1][2]
Q4: Are there any known off-target effects of this compound?
Q5: Is there an inactive control available for this compound?
A5: There is no commercially available, validated inactive analog for this compound that is widely reported in the literature, unlike Necrostatin-1i for Necrostatin-1. When designing experiments, it is crucial to include other controls, such as vehicle-only controls and positive controls for necroptosis induction, to ensure the observed effects are specific to the inhibition of necroptosis by this compound.
Data Presentation
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 | 10.6 µM | FADD-deficient Jurkat T cells | [1][2] |
| Property | Details |
| Solubility | DMSO, Ethanol[1][2] |
| Storage | Solid: -20°C; Stock Solution (in DMSO): -20°C |
| Molecular Weight | 371.41 g/mol |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting necroptosis in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Necroptosis-inducing agent (e.g., TNF-α + z-VAD-FMK + CHX)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 50 µM (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Pre-treatment with this compound: Remove the old medium from the cells and add the different concentrations of this compound. Incubate for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing agent to the wells. The choice and concentration of the inducing agent will depend on your cell line and should be optimized separately. Common combinations include TNF-α (10-100 ng/mL), a pan-caspase inhibitor like z-VAD-FMK (20-50 µM), and cycloheximide (CHX, 1-10 µg/mL).
-
Incubation: Incubate the plate for a predetermined time, which should be sufficient to induce significant cell death in the positive control wells (typically 6-24 hours).
-
Cell Viability Assay: Measure cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that inhibits 50% of the necroptotic cell death. The optimal working concentration is typically chosen at or slightly above the EC50 value.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound is not inhibiting necroptosis. | 1. Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| 2. Necroptosis is not the primary cell death pathway. | Confirm that your cell death stimulus is indeed inducing necroptosis by using positive controls (e.g., other known necroptosis inhibitors) and by assessing necroptosis markers (e.g., phosphorylation of MLKL). | |
| 3. Inactive compound. | Ensure proper storage of this compound to maintain its activity. If in doubt, purchase a new batch from a reputable supplier. | |
| High background cell death in vehicle control. | 1. DMSO toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells. |
| 2. Cell line is sensitive to culture conditions. | Optimize cell seeding density and ensure the cells are healthy before starting the experiment. | |
| Inconsistent results between experiments. | 1. Variation in experimental conditions. | Maintain consistency in all experimental parameters, including cell passage number, seeding density, incubation times, and reagent concentrations. |
| 2. Instability of this compound in solution. | Prepare fresh dilutions of this compound for each experiment. |
Visualizations
Caption: Simplified signaling pathway of TNF-α induced necroptosis and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal working concentration of this compound.
Caption: Troubleshooting decision tree for experiments where this compound fails to inhibit cell death.
References
Technical Support Center: Interpreting Experimental Results with Necrostatin-7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Necrostatin-7. Our aim is to help you interpret your experimental outcomes, particularly when faced with negative or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of necroptosis, a form of regulated cell death.[1] Unlike other necrostatins such as Necrostatin-1, this compound does not inhibit the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[2][3][4] Its precise molecular target within the necroptosis pathway is still under investigation, but it is thought to act on a regulatory molecule downstream or parallel to RIPK1.[3]
Q2: I am not observing any inhibition of necroptosis with this compound in my experiments. What are the possible reasons?
There are several factors that could lead to a lack of effect with this compound. Here are some key troubleshooting questions to consider:
-
Is your cell system capable of undergoing necroptosis? The expression of key necroptosis proteins, particularly RIPK3, is essential for this pathway to occur. Some cancer cell lines have been shown to lack RIPK3 expression, rendering them resistant to necroptosis induction.[5]
-
Is the concentration of this compound optimal? The reported EC50 for this compound is 10.6 μM in FADD-deficient Jurkat T cells.[2][3] However, the optimal concentration can vary depending on the cell type and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific system.
-
Is the incubation time sufficient? The kinetics of necroptosis can vary. Ensure that you are assessing cell death at appropriate time points after inducing necroptosis.
-
How are you inducing necroptosis? The method of necroptosis induction can influence the outcome. A common method is to use a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (like z-VAD-FMK).[6][7] The concentrations of these inducers may need to be optimized for your cell line.
-
Have you confirmed the activity of your necroptosis inducers? It is crucial to have a positive control to ensure that your method of inducing necroptosis is effective in your experimental setup.
-
Could there be off-target effects or compound instability? It has been noted that this compound contains a Pan-Assay Interference Compounds (PAINS) motif, which suggests a potential for non-specific activity.[8] Also, ensure proper storage and handling of the compound to maintain its stability.[2][9]
Q3: What are appropriate positive and negative controls for a necroptosis experiment using this compound?
Proper controls are essential for interpreting your results accurately.
| Control Type | Description | Expected Outcome |
| Positive Control (Necroptosis Induction) | Cells treated with your necroptosis-inducing stimulus (e.g., TNF-α + SMAC mimetic + z-VAD-FMK) without any inhibitor. | Significant cell death, which can be quantified by cell viability assays. |
| Negative Control (Vehicle) | Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound, in the presence of the necroptosis-inducing stimulus. | Similar levels of cell death as the positive control. |
| Inhibitor Positive Control | Cells treated with a well-characterized inhibitor of necroptosis, such as Necrostatin-1 (a RIPK1 inhibitor), in the presence of the necroptosis-inducing stimulus. | Significant reduction in cell death compared to the positive control. |
| Cell Viability Control | Untreated cells to establish a baseline of 100% viability. | High cell viability. |
Troubleshooting Guide
Problem: No reduction in cell death observed with this compound treatment.
This is a common issue that can be addressed by systematically evaluating your experimental setup.
Logical Troubleshooting Flow:
References
- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
Necrostatin-7 Technical Support Center: A Guide to Controlling for Off-Target Activity
Welcome to the Necrostatin-7 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your results, with a strong focus on addressing the compound's known liabilities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound (Nec-7) is a small molecule inhibitor of necroptosis, a form of regulated cell death.[1][2] Unlike the more commonly used necrostatin-1 (Nec-1), Nec-7 is structurally and biologically distinct.[3][4] Crucially, it does not inhibit the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream regulator of necroptosis.[3][5] The precise molecular target of Nec-7 has not been definitively identified, but it is suggested to act on an alternative or downstream component of the necroptotic pathway.[1]
Q2: What are the known off-target effects of this compound?
While specific off-target proteins for this compound have not been extensively characterized and validated in the literature, a significant concern is its classification as a Pan-Assay Interference Compound (PAINS).[6][7] PAINS are molecules that exhibit non-specific activity in a wide range of biochemical assays, often leading to false-positive results.[6][8] This promiscuous behavior can be due to various factors, including chemical reactivity, compound aggregation, or interference with assay detection methods. Therefore, any observed biological effect of Nec-7 should be interpreted with caution and rigorously validated through orthogonal approaches. One review explicitly recommends that the use of Nec-7 should be avoided due to its PAINS classification.[6][7]
Q3: Is there an inactive analog of this compound to use as a negative control?
Currently, there is no commercially available, structurally related, and biologically inactive analog of this compound that can be used as a negative control in experiments. This lack of a proper control compound makes it challenging to distinguish between the intended on-target effects and potential off-target activities.
Q4: How does this compound differ from Necrostatin-1?
The primary difference lies in their mechanism of action and specificity. Necrostatin-1 is a well-characterized inhibitor of RIPK1 kinase activity.[9][10] In contrast, this compound does not inhibit RIPK1.[3][5] This distinction is critical when investigating the role of RIPK1 in necroptosis. However, it is important to note that Necrostatin-1 also has known off-target effects, such as inhibition of indoleamine 2,3-dioxygenase (IDO).[10]
Troubleshooting Guide: Controlling for this compound Off-Target Activity
Given the classification of this compound as a PAINS, it is imperative to incorporate stringent controls to validate any experimental findings. This guide provides a workflow for mitigating the risk of data misinterpretation due to off-target effects.
Experimental Workflow for Validating this compound Activity
Caption: A logical workflow for the experimental validation of this compound activity.
Key Experimental Controls and Methodologies
1. Use of Structurally Unrelated Necroptosis Inhibitors:
To confirm that the observed phenotype is due to the inhibition of necroptosis and not a Nec-7-specific artifact, it is crucial to use other well-characterized necroptosis inhibitors that have different chemical scaffolds.
| Inhibitor | Target | Typical Working Concentration | Key Considerations |
| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 Kinase | 0.1 - 10 µM | More stable and specific for RIPK1 than Nec-1. |
| GSK'872 | RIPK3 Kinase | 0.1 - 5 µM | A specific RIPK3 inhibitor; allows for probing the pathway downstream of RIPK1. |
| Necrosulfonamide | MLKL | 0.1 - 10 µM | Targets the executioner protein of necroptosis. |
2. Genetic Approaches for Target Validation:
The most definitive way to control for off-target effects of any inhibitor is to use a genetic approach to validate the role of the target pathway.
-
siRNA/shRNA Knockdown: Transiently reduce the expression of key necroptosis proteins like RIPK3 or MLKL. If this compound is truly acting on the necroptosis pathway, its effect should be mimicked or occluded in cells lacking these essential components.
-
CRISPR/Cas9 Knockout: Generate stable knockout cell lines for RIPK3 or MLKL. These cells should be resistant to necroptosis induction, and this compound should have no further protective effect.
3. Counter-Screening for Promiscuous Activity:
Due to its PAINS classification, it is advisable to test this compound in a counter-screen. This involves testing its activity in a biochemical or cell-based assay that is unrelated to necroptosis. Inhibition in such an assay would be a strong indicator of non-specific activity.
4. Monitoring Key Necroptotic Events:
Beyond cell viability, monitor specific molecular events in the necroptosis pathway to confirm on-target activity.
-
Western Blotting: Assess the phosphorylation of key necroptosis proteins. A true necroptosis inhibitor should block the phosphorylation of MLKL (pMLKL), a critical step in necroptome formation and execution of cell death.
-
Immunofluorescence: Visualize the localization of MLKL. Upon activation, MLKL translocates to the plasma membrane. An effective inhibitor should prevent this translocation.
Detailed Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes a common method for inducing necroptosis and assessing its inhibition by compounds like this compound.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Pre-treat cells with a dose-response of this compound (e.g., 0.1 to 50 µM) or other inhibitors for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate for 24 hours.
-
Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.
Protocol 2: Western Blotting for Phospho-MLKL
Materials:
-
Cell lysates from necroptosis induction experiment
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-MLKL (Ser358), anti-total MLKL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathway and Validation Logic
The following diagram illustrates the canonical necroptosis pathway and highlights the points of intervention for control compounds, as well as the rationale for genetic validation.
Caption: Necroptosis pathway with points of intervention for controls.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound, Necroptosis inhibitor (CAS 351062-08-3) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chm.bris.ac.uk [chm.bris.ac.uk]
- 9. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Necrostatin-7 Technical Support Center: A Guide to Long-Term Storage and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the long-term storage, handling, and experimental application of Necrostatin-7. This compound is a potent inhibitor of necroptosis, a form of regulated cell death. Unlike many other necrostatin compounds, this compound functions through a mechanism independent of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition.[1][2] This unique characteristic makes it a valuable tool for dissecting the molecular pathways of necroptosis.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored for long-term use?
A: The optimal long-term storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent.
Q2: What is the recommended solvent for reconstituting this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound. It is crucial to use a fresh, anhydrous grade of DMSO, as the compound's solubility can be significantly impacted by moisture. For complete dissolution, ultrasonic treatment may be necessary.
Q3: What is the effective concentration of this compound in cell culture experiments?
A: The half-maximal effective concentration (EC50) of this compound for inhibiting TNF-α-induced necroptosis in human Jurkat T cells (FADD-deficient variant) is 10.6 μM.[1][2] However, the optimal working concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: What is the mechanism of action of this compound?
A: this compound is an inhibitor of necroptosis.[1][2] It is structurally and biologically distinct from other necrostatins, such as Necrostatin-1, because it does not inhibit the kinase activity of RIPK1.[1] This suggests that this compound targets a different, currently unidentified, regulatory molecule within the necroptosis pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the storage and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 4 years | Store under desiccating conditions. |
| In Solvent (DMSO) | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
Table 1: Recommended Long-Term Storage Conditions for this compound.
| Parameter | Value | Cell Line | Notes |
| EC50 | 10.6 μM | Human Jurkat T cells (FADD-deficient) | For inhibition of TNF-α-induced necroptosis.[1][2] |
Table 2: In Vitro Efficacy of this compound.
Experimental Protocols
Protocol: Inducing and Inhibiting Necroptosis in Cell Culture
This protocol provides a general workflow for inducing necroptosis in a cell line sensitive to this form of cell death and for using this compound to confirm the involvement of the necroptotic pathway.
Materials:
-
Cells of interest (e.g., L929, HT-29, or other cell lines known to undergo necroptosis)
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., zVAD-FMK)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagents (e.g., Propidium Iodide, Annexin V)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow overnight.
-
Pre-treatment with this compound:
-
For wells that will serve as a negative control for necroptosis, pre-treat the cells with the desired concentration of this compound (a starting concentration of 20-30 µM is suggested) for 30 minutes to 1 hour.[3]
-
-
Induction of Necroptosis:
-
To induce necroptosis, treat the cells with a combination of TNF-α (e.g., 20-100 ng/mL) and a pan-caspase inhibitor such as zVAD-FMK (e.g., 20 µM).[3][4] The pan-caspase inhibitor is used to block apoptosis, thereby shunting the cell death pathway towards necroptosis.
-
Include appropriate controls:
-
Untreated cells
-
Cells treated with TNF-α alone
-
Cells treated with zVAD-FMK alone
-
Cells pre-treated with this compound followed by TNF-α and zVAD-FMK
-
-
-
Incubation: Incubate the cells for a period sufficient to observe cell death, typically ranging from 6 to 24 hours. The optimal incubation time will vary between cell lines.
-
Assessment of Cell Viability:
-
Following incubation, assess cell viability using a suitable method. Staining with Propidium Iodide (PI) and Annexin V followed by flow cytometry or fluorescence microscopy is a common method to distinguish between live, apoptotic, and necrotic cells.[3] Necrotic cells will be permeable to PI.
-
A significant reduction in PI-positive cells in the wells pre-treated with this compound compared to those treated with only TNF-α and zVAD-FMK indicates that the observed cell death is necroptotic.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound fails to inhibit cell death. | The observed cell death is not necroptosis. | Confirm that your cell line is capable of undergoing necroptosis. The cell death may be apoptotic; ensure that the pan-caspase inhibitor is active and used at an effective concentration. |
| This compound has degraded. | Ensure that this compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected. | |
| Incorrect concentration of this compound. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and conditions. | |
| High background cell death in control wells. | Cells are unhealthy or stressed. | Ensure proper cell culture technique. Check for mycoplasma contamination. Seed cells at an appropriate density. |
| Toxicity of the solvent (DMSO). | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and non-toxic to the cells. | |
| Inconsistent results between experiments. | Variation in reagent potency. | Use reagents from the same lot number where possible. Aliquot and store reagents according to the manufacturer's instructions to maintain stability. |
| Differences in cell passage number or confluency. | Use cells within a consistent range of passage numbers. Ensure that cells are seeded at a consistent confluency for each experiment. |
Visualizations
References
Issues with Necrostatin-7 in specific cell lines
Welcome to the technical support hub for Necrostatin-7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
This compound (Nec-7) is a small molecule inhibitor of necroptosis, a form of regulated cell death. It was identified through a phenotypic screen for compounds that could prevent TNF-α-induced necroptosis in human monocytic U937 cells.[1] Nec-7 is structurally distinct from other well-known necrostatins like Necrostatin-1.
Q2: What is the mechanism of action for this compound?
Unlike Necrostatin-1, which is a well-characterized inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), this compound functions independently of RIPK1 inhibition.[2][3][4] Its precise molecular target remains to be definitively identified, but it is known to act downstream or parallel to RIPK1 in the necroptosis pathway.[3]
Q3: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to inhibit TNF-α-induced necroptosis in a FADD-deficient variant of human Jurkat T cells with a reported half-maximal effective concentration (EC50) of 10.6 μM.[2][3]
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for up to two years.[4] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[2] To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or Lack of Necroptosis Inhibition
Potential Cause 1: Compound Quality and Structure
A significant concern with this compound is that it contains a recognized Pan-Assay Interference Compounds (PAINS) motif.[1] PAINS are compounds that tend to show activity in multiple assays through non-specific mechanisms, which can lead to misleading results. Therefore, the observed biological effects might not be due to specific inhibition of a necroptosis pathway component.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Ensure the this compound used is of high purity (>98%) through methods like HPLC/MS.
-
Consider Alternative Inhibitors: Given the PAINS alert, it is highly recommended to use other, more specific necroptosis inhibitors in parallel to validate findings. For RIPK1-dependent necroptosis, Necrostatin-1s (a more specific analog of Nec-1) is a suitable option. For RIPK3 or MLKL inhibition, compounds like GSK'872 or necrosulfonamide, respectively, can be used.
-
Use Negative Controls: Include an inactive structural analog of this compound if available, or at a minimum, a vehicle control (e.g., DMSO) at the same final concentration.
Potential Cause 2: Cell Line-Specific Differences
The efficacy of any compound can vary significantly between different cell lines due to variations in the expression and activity of pathway components.
Troubleshooting Steps:
-
Confirm Expression of Necroptosis Machinery: Before initiating experiments, verify that your cell line of interest (e.g., Jurkat, HT-29) expresses the key components of the necroptosis pathway, such as RIPK3 and MLKL. This can be done using western blotting or qPCR. Some cancer cell lines have been shown to have low or absent expression of RIPK3.[5]
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A starting point could be in the range of the published EC50 (around 10 μM for Jurkat cells), with a titration up and down from there.[3]
Issue 2: Observed Cytotoxicity or Off-Target Effects
Potential Cause: Non-Specific Activity due to PAINS Motif
The presence of a PAINS motif in this compound raises the possibility of off-target effects and non-specific cytotoxicity. These effects can manifest as unexpected changes in cell morphology, viability, or signaling pathways unrelated to necroptosis.
Troubleshooting Steps:
-
Perform Cell Viability Assays: Assess the baseline cytotoxicity of this compound in your cell line in the absence of a necroptotic stimulus. Use a range of concentrations and multiple viability assays (e.g., MTT, CellTiter-Glo, trypan blue exclusion).
-
Monitor for Apoptosis Induction: To ensure that the observed effects are not due to the induction of apoptosis, co-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK.
-
Employ Orthogonal Approaches: To confirm that the observed phenotype is due to the inhibition of necroptosis, use genetic approaches such as siRNA or CRISPR/Cas9 to knockdown key necroptosis proteins (e.g., RIPK3, MLKL) and observe if this phenocopies the effect of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 | FADD-deficient Jurkat T cells | 10.6 μM | [2][3] |
| Purity | Commercially available | >98% | |
| Molecular Weight | N/A | 371.4 g/mol |
Experimental Protocols
General Protocol for Assessing this compound Activity in Jurkat T Cells
This protocol provides a general workflow for testing the inhibitory effect of this compound on TNF-α-induced necroptosis in FADD-deficient Jurkat T cells.
-
Cell Culture: Culture FADD-deficient Jurkat T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 105 cells per well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution to obtain a range of working concentrations.
-
Pre-treatment with this compound: Add the desired concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) to the cells and incubate for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis by adding human TNF-α to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Determine cell viability using a suitable method, such as an MTT assay or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the EC50 value.
Visualizations
Signaling Pathway: Overview of Necroptosis
Caption: General overview of the TNF-α induced necroptosis pathway and points of inhibition.
Experimental Workflow: Troubleshooting this compound Efficacy
References
Necrostatin-7 Technical Support Center: Improving Experimental Efficacy
Welcome to the technical support center for Necrostatin-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. This guide addresses common challenges and frequently asked questions to help you optimize your research protocols and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Nec-7) is a small molecule inhibitor of necroptosis, a form of regulated cell death. Unlike the more commonly used Necrostatin-1, Nec-7 does not inhibit Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its precise molecular target within the necroptosis pathway has not been definitively identified, but it is thought to act on a downstream regulatory molecule.[1]
Q2: What is the reported efficacy of this compound?
A2: The most frequently cited efficacy value for this compound is an EC50 of 10.6 μM for the inhibition of TNF-α-induced necroptosis in a FADD-deficient variant of human Jurkat T cells.[4] However, comprehensive data on its efficacy across a wide range of cell lines is limited in the scientific literature.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to store the solid compound at -20°C, where it is reported to be stable for at least two years.[3][5]
Q4: Is this compound considered a specific inhibitor of necroptosis?
A4: Caution is advised regarding the specificity of this compound. It has been identified as a Pan-Assay Interference Compound (PAINS).[6] PAINS are molecules that tend to show activity in a wide range of assays through non-specific mechanisms, which can lead to misleading results.[4][7][8][9][10][11][12][13][14][15] Therefore, rigorous experimental controls are essential to validate any observed effects of this compound.
Q5: What are Pan-Assay Interference Compounds (PAINS) and why is this a concern for my experiments with this compound?
A5: PAINS are chemical structures that are known to interfere with various biological assays, often producing false-positive results.[4][7][8][9][10][11][12][13][14][15] They can act through a variety of mechanisms, including chemical reactivity, aggregation, or interference with assay signals (e.g., fluorescence).[4][9] The classification of this compound as a PAINS compound means that any observed biological activity may not be due to specific inhibition of a necroptosis-related target, but rather an experimental artifact.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound. The primary focus is on addressing the challenges posed by its classification as a PAINS compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of necroptosis | - PAINS-related artifacts: The observed effect in initial screens may be a false positive. - Cell line variability: The unknown target of Nec-7 may not be expressed or be part of the active necroptosis pathway in your specific cell line. - Suboptimal concentration: The effective concentration may vary significantly between cell lines. | - Perform rigorous control experiments: See the "Experimental Protocols" section for essential controls when working with a PAINS compound. - Test a range of concentrations: Conduct a dose-response curve to determine the optimal concentration for your system. - Consider alternative inhibitors: Use well-characterized necroptosis inhibitors like Necrostatin-1s (a more stable and specific version of Nec-1) as a comparator. |
| High background signal or assay interference | - PAINS activity: this compound may be directly interfering with your assay technology (e.g., fluorescence quenching/enhancement, redox cycling). | - Use orthogonal assays: Confirm your findings with a different assay that relies on an unrelated detection method. For example, if you are using a fluorescence-based viability assay, validate your results with a method that measures membrane integrity, such as LDH release. - Run cell-free controls: Test the effect of this compound on your assay components in the absence of cells to check for direct interference. |
| Observed effects appear non-specific | - PAINS-related off-target effects: this compound may be interacting with multiple cellular targets non-specifically. | - Validate with a structurally unrelated inhibitor: Use a necroptosis inhibitor with a different chemical scaffold to see if it phenocopies the effects of Nec-7. - Perform target engagement studies (if possible): This is an advanced technique to confirm if Nec-7 directly interacts with a specific protein in your system. - Conduct counter-screens: Test this compound in assays for unrelated biological processes to assess its specificity. |
Quantitative Data Summary
Due to the limited availability of published data for this compound across various cell lines, a comprehensive comparison table is not feasible. The primary available data point is:
| Compound | Cell Line | Assay | EC50 / IC50 |
| This compound | FADD-deficient Jurkat T cells | TNF-α-induced necroptosis | 10.6 μM |
Researchers are encouraged to empirically determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Given the PAINS nature of this compound, a standard protocol for its use requires the integration of several critical control experiments.
Key Experiment: Validating Necroptosis Inhibition in Cell Culture
1. Induction of Necroptosis:
-
Plate cells at a suitable density.
-
Induce necroptosis using an appropriate stimulus for your cell line. A common method is to use a combination of a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis, followed by a death receptor ligand like TNF-α. The optimal concentrations and timing should be determined empirically.
2. Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-incubate cells with a range of this compound concentrations for 1-2 hours before adding the necroptosis-inducing stimulus.
3. Assessment of Cell Viability:
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, LDH release assay, or propidium iodide staining followed by flow cytometry).
4. Essential Control Experiments:
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the this compound treatment.
-
Positive Control: Use a well-validated necroptosis inhibitor, such as Necrostatin-1s, to confirm that the observed cell death is indeed necroptosis.
-
Structurally Unrelated Inhibitor: Use a necroptosis inhibitor with a different chemical structure to confirm that the biological effect is not due to a specific chemical artifact of the this compound scaffold.
-
Cell-Free Assay Control: To rule out direct assay interference, perform the viability assay in the absence of cells but in the presence of this compound at the concentrations used in the experiment.
-
Orthogonal Viability Assay: Confirm the results using a second, different type of viability assay.
Visualizations
Signaling Pathways
Caption: Simplified necroptosis pathway highlighting the role of the necrosome.
Experimental Workflow
References
- 1. agscientific.com [agscientific.com]
- 2. This compound, Necroptosis inhibitor (CAS 351062-08-3) | Abcam [abcam.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Necrostatin-7 and Necrostatin-1: A Comparative Analysis of Necroptosis Inhibition Mechanisms
A deep dive into the distinct mechanisms of action of two key necroptosis inhibitors, Necrostatin-1 and Necrostatin-7, supported by experimental data and detailed protocols for researchers in cell death and drug discovery.
In the landscape of regulated cell death, necroptosis has emerged as a critical pathway implicated in a spectrum of human pathologies, from inflammatory diseases to neurodegeneration. Central to the study of this pathway are small molecule inhibitors that allow for its precise dissection. Among these, Necrostatin-1 (Nec-1) and this compound (Nec-7) are prominent tools, yet they operate through fundamentally different mechanisms. This guide provides a comprehensive comparison of their modes of action, supported by quantitative data and detailed experimental methodologies, to aid researchers in the selection and application of these inhibitors.
Delineating the Mechanisms: A Tale of Two Targets
The primary distinction between Necrostatin-1 and this compound lies in their molecular targets within the necroptosis signaling cascade. Necrostatin-1 is a well-characterized, potent, and specific allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)[1]. RIPK1 is a critical upstream kinase in the necroptosis pathway. Upon stimulation by death receptors like TNFR1, and in the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation, a key event that initiates the formation of the necrosome, a multi-protein complex essential for necroptosis execution. Nec-1 binds to a specific pocket on the RIPK1 kinase domain, locking it in an inactive conformation and thereby preventing its autophosphorylation and the subsequent recruitment and activation of RIPK3[1].
In stark contrast, this compound inhibits necroptosis through a RIPK1-independent mechanism[2]. Experimental evidence demonstrates that Nec-7 effectively blocks necroptosis in cells, yet it does not inhibit the kinase activity of recombinant RIPK1[2]. This crucial finding indicates that Nec-7 acts on a different, currently unidentified, downstream component of the necroptosis pathway. This makes Nec-7 a valuable tool for probing the downstream effectors of necroptosis and for studying cellular contexts where RIPK1-independent necroptotic pathways may be active.
dot
References
A Comparative Guide to RIPK3 Inhibition: Necrostatin-7 vs. GSK'872
For researchers, scientists, and drug development professionals, the specific inhibition of key signaling molecules is paramount for elucidating cellular pathways and developing targeted therapeutics. In the study of necroptosis, a form of regulated cell death, Receptor-Interacting Protein Kinase 3 (RIPK3) has emerged as a critical mediator. This guide provides a comparative overview of two inhibitors frequently used to probe RIPK3 function: Necrostatin-7 and GSK'872.
This document summarizes their mechanisms of action, potency, and selectivity based on available experimental data. Detailed experimental protocols for key assays are also provided to facilitate the design and interpretation of research studies.
Mechanism of Action and Target Specificity
GSK'872 is a potent and highly selective, ATP-competitive inhibitor of RIPK3 kinase activity. It directly binds to the kinase domain of RIPK3, preventing the autophosphorylation required for its activation and the subsequent phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL). This blockade of the RIPK3-MLKL signaling axis effectively inhibits the execution of necroptosis.
This compound , on the other hand, is a necroptosis inhibitor that is functionally distinct from the well-characterized RIPK1 inhibitor, Necrostatin-1. While it effectively blocks TNF-α-induced necroptosis, current evidence suggests it does not directly inhibit RIPK1 kinase activity. Its precise molecular target within the necroptotic pathway remains to be definitively elucidated, and there is no conclusive evidence to suggest it directly inhibits RIPK3 kinase activity. It is hypothesized that this compound may act on a yet-to-be-identified regulatory component of the necroptosome.
Potency and Efficacy
The potency of GSK'872 as a direct RIPK3 inhibitor is well-documented through in vitro kinase assays. In contrast, the potency of this compound is primarily characterized by its ability to inhibit necroptosis in cell-based assays.
| Compound | Target | Assay Type | IC50 / EC50 | Citations |
| GSK'872 | RIPK3 | In vitro kinase assay | ~0.77 nM | |
| RIPK3 | Cell-based necroptosis assay (HT-29 cells) | ~629 nM | ||
| This compound | Unknown | Cell-based necroptosis assay (FADD-deficient Jurkat cells) | 10.6 µM | [1] |
Note: IC50 (Inhibitory Concentration 50%) refers to the concentration of an inhibitor required to reduce the activity of a target by 50%. EC50 (Effective Concentration 50%) refers to the concentration of a drug that gives half-maximal response.
Selectivity and Off-Target Effects
GSK'872 has demonstrated high selectivity for RIPK3 over a broad panel of other kinases. However, a critical consideration for its use is the induction of apoptosis at concentrations higher than those required for necroptosis inhibition. This on-target toxicity is thought to be mediated by a conformational change in RIPK3 upon inhibitor binding, which promotes the recruitment of RIPK1 and caspase-8, leading to apoptotic cell death.[2][3]
The selectivity profile of This compound is not as extensively characterized due to its unknown direct target. A key known feature is its lack of inhibitory activity against RIPK1, distinguishing it from Necrostatin-1. Further studies are required to identify its direct binding partner and assess its broader kinase selectivity to understand any potential off-target effects.
Signaling Pathways and Experimental Workflows
To visually represent the points of intervention for these inhibitors and the experimental procedures for their evaluation, the following diagrams are provided.
Caption: RIPK3 signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating RIPK3 inhibitors.
Experimental Protocols
In Vitro RIPK3 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of recombinant RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compounds (this compound, GSK'872) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add recombinant RIPK3 to the wells of a 384-well plate.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP) to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TNF-α-Induced Necroptosis Inhibition Assay
Objective: To assess the ability of a compound to inhibit necroptosis in a cellular context.
Materials:
-
Human colorectal adenocarcinoma HT-29 cells or murine fibrosarcoma L929 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Human or mouse TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test compounds (this compound, GSK'872) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
-
Reagents and equipment for Western blotting (optional)
-
Antibodies against phospho-MLKL, MLKL, and a loading control (e.g., GAPDH) (optional)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 10-100 ng/mL) and z-VAD-fmk (e.g., 20-50 µM).
-
Incubate the cells for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. Luminescence is proportional to the number of viable cells.
-
(Optional) For mechanistic validation, lyse cells treated under the same conditions and perform Western blotting to assess the levels of phosphorylated MLKL. A reduction in p-MLKL levels in the presence of the inhibitor indicates on-target activity within the necroptosis pathway.
-
Calculate EC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Conclusion
GSK'872 is a well-characterized, potent, and selective direct inhibitor of RIPK3, making it a valuable tool for studying the kinase-dependent functions of RIPK3 in necroptosis. Researchers using GSK'872 should be mindful of its potential to induce apoptosis at higher concentrations and design experiments accordingly, for instance, by using the lowest effective concentration and including appropriate controls to monitor for apoptosis.
The choice between this compound and GSK'872 will depend on the specific research question. For studies focused specifically on the kinase activity of RIPK3, GSK'872 is the more appropriate tool. For broader studies on necroptosis where inhibition of RIPK1 is to be avoided and the direct target is of less immediate concern, this compound can be a useful reagent. Future research elucidating the direct target of this compound will be crucial for its full utility as a specific probe for the necroptotic pathway.
References
A Comparative Guide to the Specificity of Necrostatin-7 in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Necrostatin-7 (Nec-7) with other well-characterized necroptosis inhibitors. While the precise molecular target of Nec-7 remains to be fully elucidated, its distinct mechanism of action—notably, its non-inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)—sets it apart from the widely used Necrostatin-1 (Nec-1) and its analogues. This document summarizes key performance data, details relevant experimental protocols for specificity validation, and visualizes the cellular pathways and experimental workflows to aid in the selection of appropriate chemical probes for necroptosis research.
Introduction to Necroptosis and its Inhibitors
Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and infectious diseases[1]. The core necroptosis signaling pathway is mediated by a kinase cascade involving RIPK1, RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like (MLKL)[2]. Pharmacological inhibition of this pathway offers a valuable tool for both basic research and therapeutic development.
This compound was identified as a potent inhibitor of necroptosis with an EC50 of 10.6 μM in TNF-α-induced necroptosis in FADD-deficient human Jurkat T cells[3][4]. A key distinguishing feature of Nec-7 is that it does not inhibit recombinant RIPK1 kinase, suggesting it acts on a different regulatory molecule within the necroptosis pathway[3][4]. This contrasts with the prototypical necroptosis inhibitor, Necrostatin-1, which directly targets RIPK1 kinase activity[5].
Comparative Analysis of Necroptosis Inhibitor Specificity
The specificity of a chemical inhibitor is paramount for the accurate interpretation of experimental results. The following table summarizes the quantitative data for Nec-7 and other commonly used necroptosis inhibitors, highlighting their primary targets and known off-targets.
| Inhibitor | Primary Target | EC50/IC50 (On-Target) | Key Off-Targets | Citation(s) |
| This compound (Nec-7) | Unknown (does not inhibit RIPK1) | 10.6 µM (cellular necroptosis inhibition) | Not extensively profiled | [3][4] |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | ~180 nM (RIPK1 inhibition) | Indoleamine 2,3-dioxygenase (IDO) | [5][6] |
| Necrostatin-1s (Nec-1s) | RIPK1 Kinase | Potent RIPK1 inhibitor | Lacks IDO-targeting effect | [6] |
| GSK'872 | RIPK3 Kinase | High potency (specific IC50 not consistently reported) | Can induce apoptosis at higher concentrations | [2] |
| Necrosulfonamide (NSA) | MLKL (human) | ~124 nM (cellular necroptosis inhibition) | Does not inhibit rodent MLKL | [7] |
Experimental Protocols for Specificity Validation
Validating the specificity of a necroptosis inhibitor is crucial. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a purified kinase in the presence of an inhibitor.
Objective: To determine the IC50 value of an inhibitor against a specific kinase (e.g., RIPK1, RIPK3).
Protocol:
-
Prepare a reaction mixture containing the purified recombinant kinase (e.g., RIPK1 or RIPK3), a suitable kinase buffer, and a kinase substrate (e.g., a generic peptide substrate).
-
Add the inhibitor at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescence signal is proportional to the amount of ADP, which is inversely correlated with the inhibitor's potency.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the inhibitor's ability to block the phosphorylation of key signaling proteins in the necroptosis pathway within a cellular context.
Objective: To determine if an inhibitor blocks the activation of RIPK1, RIPK3, or MLKL in cells.
Protocol:
-
Culture a suitable cell line (e.g., HT-29, L929) in appropriate multi-well plates.
-
Pre-treat the cells with the inhibitor at various concentrations for a specified time (e.g., 1-2 hours).
-
Induce necroptosis using a combination of stimuli, such as TNF-α, a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-FMK)[8].
-
After the desired incubation period (e.g., 4-8 hours), lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of RIPK1 (e.g., pSer166), RIPK3 (e.g., pSer227), and MLKL (e.g., pSer358), as well as antibodies for the total proteins as loading controls.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A reduction in the phosphorylated protein signal indicates inhibitory activity.
Cell Viability Assay
This assay measures the ability of an inhibitor to protect cells from necroptotic cell death.
Objective: To determine the EC50 value of an inhibitor in a cell-based necroptosis model.
Protocol:
-
Seed cells (e.g., FADD-deficient Jurkat T cells, HT-29) in 96-well plates.
-
Treat the cells with a serial dilution of the inhibitor.
-
Induce necroptosis with appropriate stimuli (e.g., TNF-α for FADD-deficient Jurkats; TNF-α/SMAC mimetic/z-VAD-FMK for HT-29).
-
Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Measure cell viability using a suitable method, such as quantifying ATP levels (e.g., CellTiter-Glo®) or measuring lactate dehydrogenase (LDH) release.
-
Calculate the percentage of cell viability relative to untreated controls and plot against the inhibitor concentration to determine the EC50 value.
Visualizing Pathways and Workflows
Necroptosis Signaling Pathway
Caption: The core signaling cascade of TNF-α-induced necroptosis.
Experimental Workflow for Specificity Validation
Caption: A typical workflow for validating the specificity of a necroptosis inhibitor.
On-Target vs. Off-Target Effects of Necrostatins
Caption: A logical diagram comparing the known on-target and off-target effects of Nec-1 and Nec-7.
Conclusion
This compound presents an intriguing tool for studying necroptosis due to its unique mechanism that does not involve the inhibition of RIPK1 kinase. This property suggests that Nec-7 may be more specific for the necroptotic pathway than RIPK1-targeting compounds, which can also affect other RIPK1-dependent signaling pathways like apoptosis and NF-κB activation. However, the lack of a defined molecular target and a comprehensive off-target profile for Nec-7 necessitates careful experimental design and interpretation of results. Researchers are encouraged to employ the validation protocols outlined in this guide to thoroughly characterize the effects of Nec-7 in their specific experimental systems and to consider its properties in comparison to other inhibitors that target distinct nodes of the necroptosis pathway.
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. invivogen.com [invivogen.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. Generation of small molecules to interfere with regulated necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
Confirming Necrostatin-7's Inhibition of Necroptosis: A Comparative Guide
For researchers in cellular biology and drug development, accurately validating the mechanism of a compound is paramount. This guide provides a comprehensive framework for confirming that Necrostatin-7 is inhibiting necroptosis, a form of programmed cell death. It offers a comparative analysis with other well-established necroptosis inhibitors, supported by experimental data and detailed protocols.
Distinguishing this compound: A Unique Inhibitor
This compound is a potent inhibitor of necroptosis with a reported EC50 of 10.6 μM. Unlike the widely studied Necrostatin-1, this compound does not inhibit the receptor-interacting protein kinase 1 (RIPK1). This crucial distinction suggests that this compound acts on a downstream component of the necroptosis signaling cascade, making it a valuable tool for dissecting the molecular mechanisms of this cell death pathway. Its unique mode of action provides an alternative approach to modulating necroptosis, particularly in contexts where RIPK1 inhibition may have off-target effects.
Comparative Analysis of Necroptosis Inhibitors
To effectively validate the inhibitory action of this compound, a comparison with other inhibitors targeting different nodes of the necroptosis pathway is essential. The following table summarizes the key characteristics of this compound and its alternatives.
| Inhibitor | Target | Mechanism of Action | Reported Potency (Cell-based assays) |
| This compound | Unknown (Downstream of RIPK1) | Does not inhibit RIPK1 kinase activity. | EC50: 10.6 μM[1] |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor of RIPK1 kinase activity. | EC50: ~180-490 nM[2] |
| Necrosulfonamide (NSA) | MLKL | Covalently binds to human MLKL, preventing its oligomerization and membrane translocation. | IC50: < 0.2 μM[2] |
| GSK'872 | RIPK3 | Potent and selective inhibitor of RIPK3 kinase activity. | IC50: ~1.51 μM (human HT29 cells)[3] |
Experimental Protocols for Confirmation
To rigorously confirm that this compound inhibits necroptosis, a series of well-controlled experiments are necessary. The following protocols outline the key assays.
Induction of Necroptosis
A common method to induce necroptosis in cell culture is to stimulate cells with a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and shunt the signaling towards necroptosis.
Cell Viability and Membrane Integrity Assays
These assays are fundamental to demonstrating the protective effect of this compound against necroptotic cell death.
a) Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: This assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of necrosis.
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Induce necroptosis using TNF-α, a Smac mimetic, and z-VAD-FMK.
-
Incubate for the desired time period (e.g., 6-24 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Necrotic cells will be positive for both Annexin V and PI.
-
b) Lactate Dehydrogenase (LDH) Release Assay
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity. Measuring the amount of LDH in the supernatant provides a quantitative measure of cell death.
-
Protocol:
-
Follow steps 1-4 from the Annexin V/PI protocol.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit.
-
In a new 96-well plate, mix the supernatant with the reaction mixture provided in the kit.
-
Incubate at room temperature for the time specified in the kit's instructions.
-
Measure the absorbance at the recommended wavelength using a plate reader. The amount of color change is proportional to the amount of LDH released.
-
Western Blot Analysis of Key Necroptosis Markers
To confirm that this compound is acting on the necroptosis pathway, it is crucial to examine the phosphorylation status of key signaling molecules.
-
Principle: Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation, which is a key activation step in the necroptosis cascade. The primary targets are phosphorylated RIPK3 (p-RIPK3) and phosphorylated MLKL (p-MLKL).
-
Protocol:
-
Treat cells with this compound and induce necroptosis as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-RIPK3 (Ser227) and p-MLKL (Ser358 for human, Ser345 for mouse). Also, probe for total RIPK3, total MLKL, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the levels of p-RIPK3 and/or p-MLKL in the presence of this compound would confirm its inhibitory effect on the pathway.
-
Visualizing the Molecular Pathways and Experimental Design
To better understand the context of these experiments, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow.
Caption: Necroptosis signaling pathway illustrating key protein interactions and points of inhibition.
Caption: A typical experimental workflow for confirming the inhibition of necroptosis by a compound.
References
Validating Necrostatin-7 Effects Through Genetic Knockdown: A Comparative Guide
A critical step in drug development is ensuring a compound acts on its intended target. This guide provides a framework for validating the on-target effects of Necrostatin-7, a necroptosis inhibitor, by comparing its performance with genetic knockdown of its putative target, Receptor-Interacting Protein Kinase 1 (RIPK1).
Necroptosis is a form of regulated necrotic cell death critical in various physiological and pathological processes.[1][2] The pathway is centrally mediated by the kinase activity of RIPK1 and RIPK3, culminating in the activation of Mixed Lineage Kinase Domain-like protein (MLKL), which executes cell death by disrupting the plasma membrane.[2][3] Small molecule inhibitors targeting this pathway, such as this compound, are valuable research tools and potential therapeutics.[1][4]
This compound is a potent inhibitor of necroptosis with an EC50 of 10.6 μM.[4][5] Unlike other necrostatins such as Necrostatin-1, this compound does not inhibit RIPK1 kinase activity directly but is thought to target another regulatory molecule in the pathway.[2][5] Therefore, validating its on-target effects is crucial to accurately interpret experimental results and rule out potential off-target activities.[6] The gold-standard validation method is to compare the phenotypic effects of the chemical inhibitor with those of genetic knockdown (e.g., using siRNA) of the target protein.[6]
Comparative Analysis: this compound vs. RIPK1 siRNA
The following table summarizes hypothetical data from a typical validation experiment. In this scenario, necroptosis is induced in a susceptible cell line (e.g., HT-22 mouse hippocampal neurons or L929 fibrosarcoma cells) using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK) to ensure the cell death occurs via necroptosis rather than apoptosis.[7][8]
| Treatment Condition | Description | % Cell Viability (Mean ± SD) | Notes |
| Untreated Control | Cells cultured in standard medium. | 100 ± 5% | Baseline viability. |
| Necroptosis Induction (T/S/Z) | Cells treated with TNF-α, Smac mimetic, and z-VAD-FMK. | 25 ± 7% | Induces significant necroptotic cell death. |
| This compound + T/S/Z | Cells pre-treated with this compound, then necroptosis is induced. | 85 ± 8% | Chemical inhibition of necroptosis restores cell viability. |
| Control siRNA + T/S/Z | Cells transfected with a non-targeting siRNA, then necroptosis is induced. | 28 ± 6% | Control for siRNA transfection effects; shows no inhibition. |
| RIPK1 siRNA + T/S/Z | Cells transfected with siRNA targeting RIPK1, then necroptosis is induced. | 82 ± 9% | Genetic knockdown of RIPK1 phenocopies this compound, restoring cell viability. |
T/S/Z: TNF-α/Smac mimetic/z-VAD-FMK
The concordance between the protective effect of this compound and RIPK1 siRNA strongly suggests that the compound's anti-necroptotic activity is mediated through the inhibition of the RIPK1-dependent signaling pathway.
Experimental Protocols
Induction of Necroptosis in HT-22 Cells
This protocol describes a common method for inducing necroptosis.[3][8]
-
Cell Culture: Culture HT-22 mouse hippocampal neuron cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified atmosphere of 5% CO2 at 37°C.[3][9]
-
Seeding: Seed cells in 96-well plates at a density that allows for optimal growth during the experiment.
-
Inhibitor Pre-treatment: For the chemical inhibition arm, pre-treat cells with the desired concentration of this compound (e.g., 10-30 µM) for 1-2 hours before inducing necroptosis.[8]
-
Induction Cocktail: Prepare a necroptosis-inducing cocktail. A common combination is TNF-α (e.g., 10-20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM).[8] The caspase inhibitor is crucial to block the apoptotic pathway, thereby shunting the signaling towards necroptosis.[7]
-
Treatment: Add the induction cocktail to the appropriate wells and incubate for 12-24 hours.
-
Assessment: Measure cell viability using a standard method such as an ATP-based assay (e.g., CellTiter-Glo) or by measuring lactate dehydrogenase (LDH) release, which is indicative of membrane rupture.[3]
siRNA-Mediated Knockdown of RIPK1
This protocol outlines the general steps for silencing RIPK1 expression.[9][10]
-
Cell Seeding: Seed cells (e.g., HT-22, L929, or HepG2) in 6-well or 12-well plates at a density of 10,000-20,000 cells/cm². Allow cells to adhere for 24 hours.[9]
-
Transfection Reagent Preparation: Dilute RIPK1-targeting siRNA (and a non-targeting control siRNA) and a suitable transfection reagent (e.g., RNAiMax) in serum-free medium according to the manufacturer's instructions.
-
Transfection: Add the siRNA-lipid complex to the cells and incubate for the time recommended by the reagent manufacturer (typically 4-6 hours). Afterwards, replace the medium with complete growth medium.
-
Incubation: Allow 48-72 hours for the siRNA to effectively knock down the target protein expression.[9][11]
-
Validation of Knockdown: Before proceeding with the necroptosis induction, validate the knockdown efficiency. Harvest a subset of cells, prepare protein lysates, and perform Western blotting to quantify the reduction in RIPK1 protein levels compared to the non-targeting control.
-
Necroptosis Induction: Once knockdown is confirmed, proceed with the necroptosis induction protocol as described above.
Visualizations
Signaling Pathway and Inhibition
Caption: Necroptosis pathway showing inhibition by this compound and RIPK1 siRNA.
Experimental Workflow for Validation
Caption: Workflow for comparing this compound with siRNA-mediated RIPK1 knockdown.
Logic of On-Target Validation
Caption: Logical framework for validating the on-target effect of this compound.
References
- 1. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis Mediates TNF-Induced Toxicity of Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Receptor interacting protein 1 knockdown induces cell death in liver cancer by suppressing STAT3/ATR activation in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of silencing RIP1 with siRNA on the biological behavior of the LoVo human colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Comparative Guide to Necrostatin-7 and Alternative Necroptosis Inhibitors for Use in RIPK1 Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Necrostatin-7 with other small molecule inhibitors of necroptosis, offering a critical perspective for researchers designing experiments, particularly those involving RIPK1 knockout cell models. While this compound was identified as an inhibitor of necroptosis, its mechanism and specificity are notably different from the well-characterized necrostatins that target RIPK1. This guide aims to clarify these differences, present quantitative data for a range of inhibitors, and provide detailed experimental protocols to aid in the selection of the most appropriate tools for studying necroptotic cell death.
Introduction to this compound: A Non-RIPK1-Targeting Necroptosis Inhibitor
This compound (Nec-7) was identified in a screen for inhibitors of tumor necrosis factor-alpha (TNF-α)-induced necroptosis in FADD-deficient Jurkat T cells, demonstrating an EC50 of 10.6 μM.[1] Crucially, and in stark contrast to Necrostatin-1 and its analogs, this compound does not inhibit the kinase activity of RIPK1.[1][2] This fundamental difference suggests that Nec-7 acts on a downstream component of the necroptosis pathway or an alternative regulatory molecule.[1] However, the precise molecular target of this compound has not been definitively identified.[3]
An important consideration for researchers is that this compound has been flagged as a potential Pan-Assay Interference Compound (PAINS).[4] PAINS are molecules that can show activity in a variety of high-throughput screens through non-specific mechanisms, potentially leading to misleading results.[4] Therefore, data obtained using this compound should be interpreted with caution, and ideally validated with alternative, more specific inhibitors.
The Necroptosis Signaling Pathway and Points of Inhibition
The canonical necroptosis pathway is initiated by stimuli such as TNF-α, leading to the activation of RIPK1. In the absence of active caspase-8, RIPK1 recruits and activates RIPK3, which in turn phosphorylates and activates the pseudokinase MLKL. Oligomerized MLKL then translocates to the plasma membrane, leading to its disruption and subsequent cell death. The diagram below illustrates this pathway and the known targets of various inhibitors.
Comparative Analysis in the Context of RIPK1 Knockout Cells
The use of RIPK1 knockout (KO) cells provides a powerful system to dissect the necroptosis pathway. In a RIPK1 KO model, necroptosis induced by stimuli that are strictly dependent on RIPK1 kinase activity (like TNF-α) would be abrogated. However, necroptosis can still be induced in a RIPK1-independent manner through direct activation of RIPK3.
-
Expected Outcome for RIPK1 Inhibitors (e.g., Necrostatin-1s, GSK'772): These inhibitors would be ineffective in RIPK1 KO cells, as their target is absent. Any observed effect would suggest off-target activity.
-
Expected Outcome for Downstream Inhibitors (e.g., GSK'872, Necrosulfonamide): Inhibitors of RIPK3 or MLKL would remain effective in preventing necroptosis in RIPK1 KO cells, provided the stimulus activates the pathway downstream of RIPK1.
-
Expected Outcome for this compound: Since this compound does not target RIPK1, it would be expected to inhibit necroptosis in RIPK1 KO cells if its unknown target is downstream of RIPK1 or in a parallel pathway that is essential for necroptosis execution. Observing inhibition by this compound in a RIPK1 KO model would provide valuable insight into its mechanism of action.
The following workflow is proposed for comparing necroptosis inhibitors in wild-type versus RIPK1 knockout cells.
Quantitative Comparison of Necroptosis Inhibitors
The following table summarizes the quantitative data for this compound and a selection of alternative necroptosis inhibitors. It is important to note that IC50 and EC50 values can vary significantly depending on the cell type, stimulus, and assay conditions.
| Inhibitor | Target | Reported Potency (IC50/EC50) | Cell Line | Necroptotic Stimulus | Reference(s) |
| This compound | Unknown (Not RIPK1) | EC50: 10.6 µM | FADD-deficient Jurkat | TNF-α | [1][2] |
| Necrostatin-1s | RIPK1 | EC50: ~20-50 nM | Jurkat, HT-29 | TNF-α + zVAD-fmk | [5] |
| GSK'772 | RIPK1 | IC50: 0.2 nM (human) | HT-29 | hTNF + zVAD-fmk + TAK1i | [6] |
| UAMC-3861 | RIPK1 | IC50: 6.5 nM (human) | HT-29 | hTNF + zVAD-fmk + TAK1i | [6] |
| PK68 | RIPK1 | EC50: ~14-22 nM | Human and mouse cells | TNF-α | [5] |
| GSK'872 | RIPK3 | IC50: 1.3 nM (biochemical) | HT-29 | TNF + SMAC mimetic + zVAD-fmk | [7][8] |
| Zharp-99 | RIPK3 | Not specified | Human, rat, mouse cells | Various | [9] |
| Necrosulfonamide | MLKL | EC50: ~0.5 µM (human) | HT-29 | TNF-α + SMAC mimetic + zVAD-fmk | [10] |
Detailed Experimental Protocols
General Protocol for Induction of Necroptosis
A common method to induce necroptosis in cell culture involves the use of TNF-α in combination with a pan-caspase inhibitor, such as zVAD-fmk, and often a SMAC mimetic to inhibit cellular inhibitors of apoptosis proteins (cIAPs).
-
Cell Seeding: Plate cells (e.g., HT-29, L929, MEFs) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the necroptosis inhibitors (e.g., this compound, Necrostatin-1s, GSK'872) for 30 minutes to 1 hour.
-
Necroptosis Induction: Add the necroptotic stimulus to the wells. A typical stimulus cocktail for HT-29 cells is:
-
Human TNF-α (20-100 ng/mL)
-
SMAC mimetic (e.g., birinapant, 100 nM)
-
zVAD-fmk (20-50 µM)
-
-
Incubation: Incubate the plate for a period ranging from 8 to 24 hours, depending on the cell line and the desired endpoint.
Cell Viability and Cell Death Assays
CellTiter-Glo® Luminescent Cell Viability Assay:
This assay measures the amount of ATP, which is proportional to the number of viable cells.
-
After the incubation period, equilibrate the 96-well plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Sytox™ Green Nucleic Acid Stain for Cell Death:
Sytox Green is a fluorescent dye that only enters cells with compromised plasma membranes, thus staining dead cells.
-
Add Sytox Green to the cell culture medium at the desired final concentration (e.g., 1 µM) either before or after adding the necroptotic stimulus.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission) at various time points or at the end of the experiment using a fluorescence plate reader or a microscope.
Conclusion and Recommendations
This compound presents an interesting yet enigmatic tool for studying necroptosis. Its non-RIPK1-targeting mechanism makes it theoretically useful for probing downstream events in the necroptotic pathway, especially in RIPK1 knockout models. However, the lack of a defined target and its status as a potential PAINS compound necessitate careful experimental design and data interpretation.
For studies in RIPK1 knockout cells, it is highly recommended to use a panel of inhibitors with well-defined targets. Comparing the effects of this compound with a specific RIPK3 inhibitor (e.g., GSK'872) and an MLKL inhibitor (e.g., Necrosulfonamide) in both wild-type and RIPK1 knockout cells could help to elucidate the position of this compound's target within the necroptosis signaling cascade. Given the potential for non-specific effects, any findings with this compound should be corroborated using genetic approaches, such as siRNA or CRISPR-Cas9 mediated knockdown of other key necroptosis pathway components. Researchers should prioritize the use of more specific and well-characterized inhibitors for robust and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Differentiating Necrostatin-7 Effects from Apoptosis: A Comparative Guide
In the intricate landscape of cellular demise, distinguishing between different forms of programmed cell death is paramount for researchers in drug discovery and fundamental biology. Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathologies. Necrostatin-7 (Nec-7) is a potent inhibitor of this pathway, and understanding its specific effects in contrast to the well-characterized apoptotic pathway is crucial for accurate experimental interpretation.[1][2] This guide provides an objective comparison, supported by experimental data and detailed protocols, to effectively differentiate the cellular effects of this compound-mediated necroptosis inhibition from apoptosis.
Key Distinctions: Necroptosis vs. Apoptosis
Apoptosis and necroptosis are both forms of programmed cell death, but they are executed by distinct molecular machinery and result in different morphological outcomes. Apoptosis is a caspase-dependent process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing inflammation.[3][4] In contrast, necroptosis is a caspase-independent pathway that serves as a backup cell death mechanism when apoptosis is blocked.[5] It is marked by cell swelling, organelle damage, and rupture of the plasma membrane, leading to the release of cellular contents and a subsequent inflammatory response.[3][6]
The central molecular players in necroptosis are the receptor-interacting serine/threonine kinases RIPK1 and RIPK3, and the mixed lineage kinase domain-like protein (MLKL).[7] The interplay between caspase-8 and RIPK1 often dictates the switch between apoptosis and necroptosis.[8] While many necroptosis inhibitors like Necrostatin-1 target RIPK1 kinase activity, this compound is structurally distinct and inhibits necroptosis without targeting RIPK1, suggesting it acts on another regulatory molecule within the pathway.[1][9][10]
Table 1: Comparative Analysis of Necroptosis and Apoptosis
| Feature | Necroptosis | Apoptosis |
| Morphology | Cell swelling (oncosis), organelle swelling, plasma membrane rupture.[3] | Cell shrinkage, chromatin condensation, membrane blebbing, apoptotic body formation.[4] |
| Key Proteins | RIPK1, RIPK3, MLKL.[8] | Caspases (especially Caspase-3, -7, -8, -9), Bcl-2 family proteins.[11][12] |
| Caspase Dependence | Independent.[13] | Dependent (activated initiator and executioner caspases).[12] |
| Plasma Membrane | Early loss of integrity.[3] | Integrity maintained until late stages.[14] |
| DNA Fragmentation | Random, smeared pattern on gel electrophoresis. | Orderly, ladder-like pattern (oligonucleosomal fragmentation).[15] |
| Inflammatory Response | Pro-inflammatory (release of DAMPs).[6] | Non-inflammatory (efficient clearance by phagocytes).[4][15] |
| Specific Inhibitors | Necrostatins (e.g., Nec-1, Nec-7), Necrosulfonamide.[7][10] | Caspase inhibitors (e.g., Z-VAD-FMK). |
Signaling Pathways Overview
The decision between apoptosis and necroptosis is a critical cellular checkpoint, primarily regulated by the activity of Caspase-8. When activated, Caspase-8 can initiate the apoptotic cascade and simultaneously suppress necroptosis by cleaving RIPK1 and RIPK3.[5][8] However, when Caspase-8 is inhibited or absent, RIPK1 can auto-phosphorylate and recruit RIPK3 to form a functional amyloid-like complex called the necrosome, which then phosphorylates MLKL, leading to necroptosis.[6][10]
Experimental Data & Interpretation
To differentiate these pathways, a combination of pharmacological inhibitors and specific assays is typically employed. The following table summarizes expected outcomes from key experiments.
Table 2: Expected Experimental Outcomes
| Treatment Group | Caspase-3 Activity | Annexin V+ / PI- (Early Apoptosis) | Annexin V+ / PI+ (Late Apoptosis/Necroptosis) |
| Vehicle Control | Basal | Low | Low |
| Apoptosis Inducer (e.g., Staurosporine) | High | High | Increases over time |
| Necroptosis Inducer (e.g., TNFα + Z-VAD) | Basal | Low | High |
| Necroptosis Inducer + this compound | Basal | Low | Low (Cell death is inhibited) |
| Apoptosis Inducer + this compound | High | High | Increases over time (No effect on apoptosis) |
Experimental Protocols
Accurate differentiation relies on robust and well-executed experimental protocols. Below are detailed methodologies for the cornerstone assays used to distinguish apoptosis from necroptosis.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necroptotic cells based on plasma membrane integrity and phosphatidylserine (PS) exposure.[14]
Materials:
-
Cells treated with appropriate inducers/inhibitors
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce cell death using the desired method. For adherent cells, gently detach them using a non-enzymatic method or trypsin (neutralize immediately). Collect both adherent and floating cells to ensure all populations are analyzed.
-
Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.[16]
-
FITC Signal (Annexin V): Detects PS exposure on the outer membrane leaflet.
-
PI Signal: Detects cells with compromised plasma membrane integrity.
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necroptotic cells.
-
Annexin V- / PI+: Necrotic cells (due to mechanical injury).
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspase-3, a hallmark of apoptosis.[17] Necroptotic cells will show no significant increase in caspase-3 activity.
Materials:
-
Cell lysates from treated and control cells
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)
-
Lysis Buffer (e.g., 50 mM HEPES, 1% Triton X-100, 0.1% CHAPS, 1 mM DTT, 1 mM EDTA)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~440-460 nm)[11][17]
Procedure:
-
Cell Lysis: Induce apoptosis as required. Pellet 1-5 x 10^6 cells by centrifugation. Resuspend the pellet in 50 µL of chilled Lysis Buffer and incubate on ice for 10 minutes.[12]
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh, pre-chilled tube.[12]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading. Adjust the concentration to 50-200 µg of protein in 50 µL of Lysis Buffer.[12]
-
Assay Reaction: Add 50 µL of cell lysate to a well in the 96-well plate. Add 50 µL of 2X Assay Buffer containing the caspase-3 substrate Ac-DEVD-AMC (final concentration ~50 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Measurement: Read the fluorescence on a microplate reader. The amount of fluorescence is proportional to the caspase-3 activity in the sample.[11]
Recommended Experimental Workflow
A logical workflow is essential for efficiently gathering unambiguous data. The following diagram outlines a standard experimental approach to test the effect of this compound and differentiate it from apoptosis.
Logical Framework of this compound Action
This compound's utility as a research tool lies in its specific inhibition of the necroptotic pathway. This allows for the dissection of cell death mechanisms in complex biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationship study of a novel necroptosis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. abcam.com [abcam.com]
- 13. Cell death independent of caspases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. Apoptosis - Wikipedia [en.wikipedia.org]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Biochemical Assays for Validating RIPK1 and Necroptosis Pathway Inhibitors: A Focus on Necrostatin-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biochemical and cellular assays used to validate the target engagement of inhibitors of the necroptosis pathway. We focus on Necrostatin-7 and compare its performance and mechanism of action with well-established RIPK1 inhibitors like Necrostatin-1 and Necrostatin-1s. This guide will help researchers select the appropriate assays to elucidate the specific mechanisms of their compounds of interest within the necroptosis signaling cascade.
A critical finding is that while this compound is an inhibitor of necroptosis, it is structurally and biologically distinct from other necrostatins and does not directly inhibit RIPK1 kinase.[1] This highlights the importance of using a combination of assays to differentiate between direct target engagement of RIPK1 and modulation of other components of the necroptosis pathway.
Necroptosis Signaling Pathway
The diagram below illustrates the core necroptosis signaling pathway initiated by TNFα. It highlights the points of intervention for direct RIPK1 inhibitors (like Necrostatin-1) and the presumed downstream target of this compound.
Comparison of this compound and RIPK1 Inhibitors
The following table summarizes the quantitative data for this compound and its alternatives in key validation assays.
| Assay Type | Compound | Target | Metric | Value | Reference |
| Cellular Necroptosis Assay | This compound | Necroptosis Pathway | EC50 | 10.6 µM | [1] |
| Necrostatin-1 | RIPK1 | EC50 | 490 nM | [2] | |
| Necrostatin-1s | RIPK1 | EC50 | ~27 nM | [3] | |
| GSK2982772 | RIPK1 | IC50 | < 10 nM | [4] | |
| In Vitro Kinase Assay | This compound | RIPK1 | Activity | No Inhibition | [1] |
| Necrostatin-1 | RIPK1 | IC50 | ~2 µM | [5] | |
| RIPA-56 | RIPK1 | IC50 | 13 nM | [3] | |
| PK68 | RIPK1 | IC50 | 90 nM | [3] |
Key Experimental Assays and Protocols
To differentiate between direct RIPK1 inhibitors and other necroptosis pathway modulators, a multi-assay approach is recommended. Below is a general workflow.
In Vitro Kinase Assay
Objective: To directly measure the enzymatic activity of RIPK1 and assess its inhibition by a compound. This assay is crucial for identifying direct RIPK1 kinase inhibitors.
Experimental Protocol (ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.
-
Dilute recombinant human RIPK1 enzyme in the reaction buffer to the desired concentration.
-
Prepare a solution of a suitable substrate, such as Myelin Basic Protein (MBP), in the reaction buffer.
-
Prepare a solution of ATP at a concentration close to its Km for RIPK1.
-
Serially dilute the test compounds (e.g., this compound, Necrostatin-1) in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test compound and the RIPK1 enzyme.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells (e.g., HT-29 or Jurkat cells) to a suitable confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a cooling step to 20°C.[3]
-
-
Cell Lysis and Protein Extraction:
-
Protein Detection:
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble RIPK1 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Immunoprecipitation and Western Blotting
Objective: To assess the effect of the inhibitor on the formation of the necrosome complex and the phosphorylation status of key signaling proteins (RIPK1, RIPK3, MLKL).
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., HT-29) and treat with a necroptosis-inducing stimulus (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK) in the presence or absence of the test inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the cleared lysates with an antibody against a component of the necrosome (e.g., anti-RIPK1 or anti-FADD) overnight at 4°C with gentle rocking.[8][9]
-
Add protein A/G agarose beads and incubate for another 1-3 hours to capture the antibody-protein complexes.[8]
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against p-RIPK1, p-RIPK3, p-MLKL, and total levels of these proteins.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of RIPK1, RIPK3, and MLKL.
-
Cellular Necroptosis Assay
Objective: To measure the functional outcome of target engagement by quantifying the inhibition of necroptotic cell death.
Experimental Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed cells (e.g., FADD-deficient Jurkat T cells or HT-29 cells) in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Induce necroptosis by adding the appropriate stimuli (e.g., TNFα for FADD-deficient Jurkat cells; TNFα, SMAC mimetic, and z-VAD-FMK for HT-29 cells).
-
-
Cell Viability Measurement:
-
After a suitable incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Conclusion
The validation of necroptosis pathway inhibitors requires a careful selection of biochemical and cellular assays. For compounds like this compound, which inhibit necroptosis without directly targeting RIPK1 kinase activity, cellular assays that measure the functional outcome (e.g., inhibition of necroptosis) and pathway activation (e.g., phosphorylation of downstream effectors) are paramount. In contrast, for direct RIPK1 inhibitors like Necrostatin-1, in vitro kinase assays and cellular thermal shift assays provide direct evidence of target engagement. By employing the suite of assays described in this guide, researchers can effectively characterize the mechanism of action of novel necroptosis inhibitors and select the most promising candidates for further development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Necrostatin-7: A Distinctive Profile in Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. This guide provides a comparative analysis of Necrostatin-7, a necroptosis inhibitor, focusing on its cross-reactivity with other kinases. While comprehensive quantitative screening data against a broad kinase panel for this compound is not publicly available, existing literature clearly distinguishes its mechanism and selectivity profile from other well-characterized necrostatins, particularly Necrostatin-1.
This compound has emerged as a valuable tool in the study of necroptosis, a form of regulated necrotic cell death. Unlike many other necroptosis inhibitors that target Receptor-Interacting Protein Kinase 1 (RIPK1), this compound operates through a distinct, RIPK1-independent mechanism.[1] This fundamental difference is a critical consideration for researchers investigating the intricate signaling pathways of regulated cell death.
Comparison with Other Necroptosis Inhibitors
Necrostatins are a class of small molecules that inhibit necroptosis. However, their modes of action and off-target effects can vary significantly. Necrostatin-1, for instance, is a well-documented inhibitor of RIPK1 kinase activity.[2][3] In contrast, this compound is characterized by its lack of inhibitory activity against RIPK1.[1] This suggests that this compound targets a different, yet to be fully elucidated, component of the necroptosis pathway.
While specific data on this compound's interactions with a wide array of kinases is not available, the selectivity of other necroptosis inhibitors has been documented. For example, some RIPK1 inhibitors have been profiled against extensive kinase panels, revealing varying degrees of off-target effects. The absence of such data for this compound makes direct quantitative comparisons challenging but underscores its unique standing as a non-RIPK1-targeting necroptosis inhibitor.
Signaling Pathway of Necroptosis and Point of Intervention
To understand the significance of this compound's distinct mechanism, it is essential to visualize the necroptosis signaling pathway. The pathway is typically initiated by stimuli such as tumor necrosis factor-alpha (TNFα), leading to the activation of a series of kinases.
As depicted, Necrostatin-1 directly inhibits RIPK1. The precise molecular target of this compound within the necrosome remains a subject of ongoing research, but it is understood to act downstream or independently of RIPK1.
Experimental Methodologies
While a specific protocol for assessing this compound's kinase selectivity is not available, a general workflow for such an analysis can be outlined. This provides a framework for researchers aiming to characterize the selectivity of novel or existing compounds.
General Kinase Selectivity Screening Workflow
A typical workflow to determine the cross-reactivity of a compound like this compound involves screening against a large panel of purified kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
The following is a generalized protocol for a biochemical kinase assay, which would be a crucial step in determining the selectivity profile of this compound.
-
Materials:
-
Purified recombinant kinases.
-
Kinase-specific peptide or protein substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
This compound (or other test compounds) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
Microplates (e.g., 384-well).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the assay buffer, the specific kinase, and the kinase substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence, fluorescence) is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
This compound stands out as a necroptosis inhibitor with a mechanism of action that is distinct from RIPK1-targeting compounds like Necrostatin-1. This makes it a valuable tool for dissecting the complexities of necroptotic cell death. While a comprehensive, publicly available kinase cross-reactivity dataset for this compound is currently lacking, the established absence of RIPK1 inhibition highlights its unique selectivity. Further research involving broad-panel kinase screening is necessary to fully elucidate its off-target profile and to solidify its role as a highly specific chemical probe for studying necroptosis. Researchers are encouraged to consider its unique properties when designing experiments to investigate regulated cell death pathways.
References
Safety Operating Guide
Personal protective equipment for handling Necrostatin-7
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Necrostatin-7. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All handling must be conducted in a designated area, such as a chemical fume hood, to minimize exposure risk.
Table 1: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or dust.[1][2] |
| Skin and Body Protection | Laboratory coat. Wear appropriate protective clothing to prevent skin exposure. | To protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1] | To avoid inhalation of dust or aerosols.[1] |
Operational and Disposal Plans
Adherence to these step-by-step procedures is critical for minimizing risk and ensuring a safe laboratory environment.
-
Preparation: Before handling, ensure all required PPE is worn correctly. Work should be performed within a certified chemical fume hood.
-
Weighing (for solid form): If weighing the solid compound, do so in a ventilated enclosure or fume hood to contain any dust. Avoid the formation of dust and aerosols[1].
-
Reconstitution: this compound is often supplied as a solid. When preparing solutions (e.g., in DMSO), add the solvent slowly to the vial containing the solid to prevent splashing.
-
Use: When using the product, do not eat, drink, or smoke[1]. Keep the container tightly sealed when not in use.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly[1]. Remove and properly dispose of contaminated PPE.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Use an absorbent material (e.g., vermiculite, sand) to cover the spill. Collect the spillage[1].
-
Clean: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste. Clean the spill area with an appropriate solvent or detergent, followed by water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Dispose of contents and container to an approved waste disposal plant[1]. Avoid release to the environment[1].
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
Table 3: Storage and Stability Data
| Form | Storage Temperature | Stability Period | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Keep container tightly sealed in a cool, well-ventilated area.[1][3] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Use within 6 months.[4] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Use within 1 month.[4] |
Mechanism of Action: Necroptosis Pathway
This compound is an inhibitor of necroptosis, a form of regulated cell death. Unlike other necrostatins, it does not inhibit the kinase activity of RIPK1[3][5]. It is believed to target another regulatory molecule within the necroptosis pathway[3]. The diagram below illustrates the general signaling cascade of TNF-α induced necroptosis.
Caption: TNF-α induced necroptosis pathway and the inhibitory role of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
